molecular formula C30H29NO6 B15139734 Fmoc-N-propargyl-MPBA

Fmoc-N-propargyl-MPBA

Katalognummer: B15139734
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: VYWLLSRJVDDCOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-N-propargyl-MPBA is a useful research compound. Its molecular formula is C30H29NO6 and its molecular weight is 499.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H29NO6

Molekulargewicht

499.6 g/mol

IUPAC-Name

4-[4-[[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]methyl]-3-methoxyphenoxy]butanoic acid

InChI

InChI=1S/C30H29NO6/c1-3-16-31(19-21-14-15-22(18-28(21)35-2)36-17-8-13-29(32)33)30(34)37-20-27-25-11-6-4-9-23(25)24-10-5-7-12-26(24)27/h1,4-7,9-12,14-15,18,27H,8,13,16-17,19-20H2,2H3,(H,32,33)

InChI-Schlüssel

VYWLLSRJVDDCOE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)OCCCC(=O)O)CN(CC#C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Foundational & Exploratory

What is the structure of Fmoc-N-propargyl-MPBA?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Application of Fmoc-N-propargyl-MPBA

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, a comprehensive understanding of specialized chemical linkers is paramount. This compound is a key reagent utilized in solid-phase synthesis and bioconjugation, valued for its unique structural features that facilitate the assembly of complex biomolecules. This guide provides a detailed examination of its molecular architecture, properties, and a generalized protocol for its application.

Core Structure of this compound

This compound is a propargyl-substituted linker molecule derived from 4-hydroxy-3-methoxybenzaldehyde.[1][2][3] Its structure is designed for use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The molecule can be conceptually divided into three primary functional components:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the nitrogen atom of the amino acid core. It is a standard protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus during the coupling of subsequent amino acids.

  • The MPBA (4-methoxy-L-phenylalanine backbone derivative) Core: This forms the central scaffold of the molecule. It is derived from a phenylalanine analogue, providing the structural backbone for the linker.

  • The N-propargyl Group: This is an alkyne-containing functional group. The terminal alkyne is a key reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This allows for the efficient and specific conjugation of the linker to molecules bearing an azide (B81097) group.

The systematic IUPAC name for the core amino acid structure, without the Fmoc and propargyl groups, is related to a modified phenylalanine. The entire molecule is specifically designed to be attached to a solid support and then elongated through standard peptide coupling procedures.[2][3]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 1009362-00-8[1]
Molecular Formula C30H29NO6[2]
Molecular Weight 499.55 g/mol [2]

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound, highlighting its key functional groups.

experimental_workflow start Start: this compound resin_loading 1. Couple to Solid Support (e.g., Polystyrene Resin) start->resin_loading fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_loading->fmoc_deprotection spps 3. Solid-Phase Peptide Synthesis (Fmoc-SPPS Cycles) fmoc_deprotection->spps cleavage 4. Cleavage from Resin (TFA Cocktail) spps->cleavage purification1 5. Purification of Propargylated Peptide (HPLC) cleavage->purification1 click_reaction 6. Click Conjugation (CuAAC) (with Azide-Molecule, Cu(I)) purification1->click_reaction purification2 7. Final Purification (HPLC) click_reaction->purification2 end End: Final Conjugate purification2->end

References

The Strategic Application of Fmoc-N-propargyl-MPBA in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Fmoc-N-propargyl-MPBA linker, a specialized chemical tool for Solid-Phase Peptide Synthesis (SPPS). Its unique propargyl functionality offers a versatile handle for the post-synthetic modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward introduction of a wide array of functionalities to the C-terminus of a synthetic peptide, including fluorophores, radiolabels, and polyethylene (B3416737) glycol (PEG) chains, thereby expanding the landscape of peptide-based therapeutics and research tools.

Core Mechanism of Action

This compound (Fmoc-N-propargyl-4-methoxybenzylamine) is a linker designed for standard Fmoc-based SPPS. The synthesis workflow can be conceptualized in four main stages:

  • Immobilization: The linker is covalently attached to an amino-functionalized solid support, typically an aminomethyl polystyrene resin. This is achieved through a standard amide bond formation, coupling the carboxylic acid of the MPBA linker to the amino groups of the resin.

  • Peptide Elongation: With the linker securely anchored, the peptide chain is assembled in the C-to-N direction through iterative cycles of Fmoc deprotection with a mild base (e.g., piperidine (B6355638) in DMF) and subsequent coupling of Fmoc-protected amino acids.

  • Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the resin. The MPBA linker is designed to be labile to strong acids, such as trifluoroacetic acid (TFA). The cleavage process results in a peptide with a C-terminal propargyl amide. Simultaneously, the acid-labile side-chain protecting groups of the amino acids are removed.

  • Post-Synthetic Modification (Click Chemistry): The terminal alkyne group of the cleaved peptide serves as a reactive handle for CuAAC. In the presence of a copper(I) catalyst, it will readily and specifically react with an azide-containing molecule to form a stable triazole ring, yielding the final modified peptide.

Quantitative Data Overview

While specific quantitative data for the this compound linker is not extensively detailed in publicly available literature, the following tables provide representative data for peptide synthesis and modification based on standard Fmoc-SPPS methodologies and click chemistry reactions. These values should be considered as general guidelines, as actual yields and purities are highly dependent on the peptide sequence, length, and specific reaction conditions.

Table 1: Representative Peptide Synthesis Yield and Purity

ParameterTypical RangeFactors Influencing Outcome
Crude Peptide Yield 60-90%Peptide sequence and length, resin loading, coupling efficiency, and handling losses.
Purity of Crude Peptide 50-85%Aggregation during synthesis, side reactions (e.g., aspartimide formation), and incomplete deprotection or coupling.
Purity after HPLC Purification >95%Efficiency of the purification method and resolution of the HPLC column.

Table 2: Representative Click Reaction Efficiency

ParameterTypical RangeFactors Influencing Outcome
Conversion to Click Product >90%Purity of the peptide and azide, catalyst system, solvent, and reaction time.
Yield of Purified Click Product 70-95%Efficiency of the click reaction and subsequent purification steps.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in SPPS.

Protocol 1: Attachment of this compound to Aminomethyl Resin

Objective: To immobilize the linker onto the solid support.

Materials:

  • Aminomethyl polystyrene resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1-2 hours in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (1.5 equivalents relative to resin loading) and HOBt (1.5 equivalents) in DMF.

  • Add DIC (1.5 equivalents) to the solution and allow it to pre-activate for 10 minutes.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 2: Standard Fmoc-SPPS Cycle

Objective: To elongate the peptide chain on the functionalized resin.

Materials:

  • This compound-functionalized resin

  • Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HATU, HOBt, or DIC

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, DCM

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-4 equivalents), a coupling agent (e.g., HATU, 3-4 equivalents), and HOBt (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1 and 2 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage of the Peptide from the Resin

Objective: To release the C-terminal propargylated peptide from the solid support.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Ensure the N-terminal Fmoc group of the final amino acid has been removed.

  • Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-containing molecule to the C-terminal propargyl group of the peptide.

Materials:

  • C-terminal propargylated peptide

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and t-butanol)

Procedure:

  • Dissolve the propargylated peptide in the chosen solvent system.

  • Add the azide-containing molecule (1.1-1.5 equivalents).

  • In a separate vial, prepare a fresh solution of CuSO₄.

  • In another vial, prepare a fresh solution of sodium ascorbate.

  • Add the CuSO₄ solution to the peptide/azide mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Once the reaction is complete, purify the final conjugated peptide by reverse-phase HPLC.

Visualizations of the Workflow and Mechanisms

The following diagrams illustrate the key stages of utilizing the this compound linker in SPPS.

SPPS_Workflow Overall SPPS Workflow with this compound cluster_0 Preparation cluster_1 Peptide Synthesis cluster_2 Cleavage & Modification Resin Aminomethyl Resin Linker_Resin Linker-Functionalized Resin Resin->Linker_Resin Coupling Linker This compound Linker->Linker_Resin SPPS_Cycle Iterative Fmoc-SPPS Cycles (Deprotection & Coupling) Linker_Resin->SPPS_Cycle Peptide_Resin Peptide on Resin SPPS_Cycle->Peptide_Resin Cleavage TFA Cleavage Peptide_Resin->Cleavage Propargyl_Peptide C-Terminal Propargyl Peptide Cleavage->Propargyl_Peptide Click_Reaction CuAAC Click Reaction Propargyl_Peptide->Click_Reaction Final_Product Modified Peptide Click_Reaction->Final_Product

Caption: Overall workflow of SPPS using the this compound linker.

Cleavage_Mechanism Cleavage and Click Reaction Mechanism Peptide_Resin Peptide-NH...-CO-N(propargyl)-CH₂-Ph(OMe)-Resin Propargyl_Peptide Peptide-NH...-CO-NH-propargyl Peptide_Resin->Propargyl_Peptide  TFA / Scavengers Triazole_Peptide Peptide-NH...-CO-NH-CH₂-[triazole]-R' Propargyl_Peptide->Triazole_Peptide  Cu(I) catalyst Azide N₃-R' (Azide Molecule) Azide->Triazole_Peptide

Caption: Simplified mechanism of cleavage and subsequent click chemistry.

Conclusion

The this compound linker is a powerful tool in modern peptide chemistry, enabling the synthesis of C-terminally propargylated peptides that are amenable to a wide range of post-synthetic modifications via click chemistry. This approach facilitates the development of complex peptide conjugates for diverse applications in research and drug development. While specific performance metrics for this linker are not widely published, the protocols and expected outcomes outlined in this guide, based on established SPPS principles, provide a solid foundation for its successful implementation.

An In-Depth Technical Guide to Fmoc-N-propargyl-MPBA: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-propargyl-MPBA (Fluorenylmethyloxycarbonyl-N-propargyl-4-hydroxy-3-methoxybenzylamine) is a specialized chemical linker that plays a crucial role in modern drug discovery and development. As a propargyl-substituted 4-hydroxy-3-methoxybenzylamine (MPBA) derivative, it integrates the principles of Fmoc-based solid-phase peptide synthesis (SPPS) with the versatility of click chemistry. This bifunctional nature allows for the straightforward incorporation of a reactive handle into peptides and other biomolecules, facilitating their subsequent modification, labeling, or conjugation.

This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound. It also details standardized experimental protocols for its application in solid-phase synthesis and click chemistry reactions, offering a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Properties

This compound is a solid material at room temperature. Its core structure is derived from 4-hydroxy-3-methoxybenzaldehyde and features a terminal alkyne group, making it a ready participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₃₀H₂₉NO₆
Molecular Weight 499.55 g/mol
Appearance Solid
CAS Number 1009362-00-8

Solubility

Table 2: Expected Solubility of this compound

SolventExpected Solubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Dichloromethane (DCM)Soluble
WaterInsoluble

Experimental Protocols

The utility of this compound lies in its seamless integration into two powerful chemical methodologies: Fmoc-based solid-phase peptide synthesis and click chemistry.

Incorporation into Peptides via Fmoc-Based Solid-Phase Synthesis

This compound can be readily incorporated into a peptide sequence during standard Fmoc-based solid-phase synthesis.[1] This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support.

Protocol 1: General Procedure for Fmoc-SPPS

  • Resin Swelling: Swell the desired solid-phase resin (e.g., Rink amide, Wang resin) in a suitable solvent such as DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (including this compound) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to remove all protecting groups and cleave the peptide from the solid support.

sps_workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->couple wash2 5. Washing (DMF) couple->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotect Yes final_cleavage Final Cleavage and Deprotection repeat->final_cleavage No click_chemistry_pathway peptide_alkyne Peptide with Propargyl Group (from this compound) product Triazole-Linked Peptide Conjugate peptide_alkyne->product molecule_azide Molecule with Azide Group (e.g., Dye, Drug) molecule_azide->product catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate) catalyst->product Catalyzes Cycloaddition

References

The Propargyl Group: A Linchpin in Advanced Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Propargyl Group in Fmoc-N-propargyl-MPBA for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of chemically versatile functional groups is a cornerstone of modern drug discovery and development. Among these, the propargyl group, with its terminal alkyne functionality, has emerged as a powerful tool for forging novel molecular architectures. This technical guide delves into the pivotal role of the propargyl group within the context of the this compound linker, a key reagent in solid-phase peptide synthesis (SPPS) and the generation of sophisticated peptide libraries for high-throughput screening.

The Propargyl Group: A Gateway to Bioorthogonality

The propargyl group is a 2-propynyl functional group with the structure HC≡C−CH₂−.[1] Its significance in medicinal chemistry and chemical biology stems primarily from the reactivity of its terminal alkyne. This alkyne is a key participant in one of the most reliable and widely used "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This reaction forms a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner. The bioorthogonal nature of this reaction, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes, makes the propargyl group an invaluable asset for bioconjugation.[2]

In the realm of drug discovery, the propargyl moiety has been instrumental in the development of targeted therapeutic proteins.[4] Its incorporation into small molecules and peptides opens up avenues for further synthetic elaboration and functionalization, enabling the construction of complex bioactive molecules.[5]

This compound: A Versatile Linker for Peptide Modification

This compound is a propargyl-substituted MPBA (4-hydroxy-3-methoxybenzaldehyde) linker designed for use in standard Fmoc-based solid-phase chemistry.[2][6] The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for its seamless integration into established peptide synthesis workflows.[7] The core utility of this linker lies in its ability to introduce a propargyl group onto a peptide, thereby equipping it for subsequent modification via CuAAC.[2][6] This enables the site-specific conjugation of a wide array of molecules, including fluorophores, affinity tags, and other peptides, to a solid-phase-synthesized peptide.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the application of propargyl-functionalized peptides in a biomimetic screening assay for the corticotropin-releasing factor 1 (CRF1) receptor, a class-B G protein-coupled receptor (GPCR).[8]

ParameterValueCompoundAssayReference
EC50 4 nMOptimized Peptide ProbeCell-based CRF1 Receptor Activation Assay[8]

Experimental Protocols

Detailed methodologies for the key experiments involving the use of a propargyl-functionalized peptide library are provided below. These protocols are adapted from the biomimetic screening of class-B GPCRs as described by Devigny et al. (2011).[8]

Protocol 1: Solid-Phase Synthesis of Acetylene-Tagged Peptides

This protocol outlines the synthesis of a peptide library with a C-terminal propargyl group using a linker analogous to this compound on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound linker

  • Coupling reagents (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

  • Linker Coupling:

    • Dissolve this compound (3 eq.), coupling reagent (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the solution to the swollen resin and agitate for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

    • Wash the resin extensively with DMF.

  • Amino Acid Coupling:

    • Activate the desired Fmoc-amino acid (3 eq.) with a coupling reagent (3 eq.) and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and react for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF.

  • Repeat Fmoc deprotection and amino acid coupling cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

    • Precipitate the peptide in cold diethyl ether and collect by centrifugation.

    • Lyophilize the crude peptide.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified carrier peptide to the resin-bound, acetylene-tagged peptide library.

Materials:

  • Resin-bound acetylene-tagged peptide library (from Protocol 1)

  • Azide-modified carrier peptide (e.g., derived from the CRF C-terminus)[8]

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin-bound peptide library in DMF.

  • Reaction Mixture Preparation:

    • In a separate vial, dissolve the azide-modified carrier peptide (5 eq.) in DMF.

  • Catalyst Addition: To the synthesis vessel containing the resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).

  • Conjugation Reaction:

    • Add the solution of the azide-modified carrier peptide to the resin.

    • Agitate the mixture at room temperature for 4-16 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

  • Cleavage and Purification: Cleave the conjugated peptide from the resin and purify as described in Protocol 1.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and relationships discussed in this guide.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_click Click Chemistry Conjugation cluster_final Final Steps Resin Rink Amide Resin Linker Couple this compound Resin->Linker Elongation Peptide Chain Elongation (Fmoc Deprotection & AA Coupling Cycles) Linker->Elongation Acetylene_Peptide Resin-Bound Acetylene-Tagged Peptide Elongation->Acetylene_Peptide CuAAC On-Resin CuAAC (CuI, DIPEA) Acetylene_Peptide->CuAAC Azide_Peptide Azide-Modified Carrier Peptide Azide_Peptide->CuAAC Conjugate Resin-Bound Peptide Conjugate CuAAC->Conjugate Cleavage Cleavage & Deprotection Conjugate->Cleavage Purification Purification Cleavage->Purification Screening Biomimetic Screening Purification->Screening

Caption: Experimental workflow for the synthesis and screening of a peptide library.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Peptide Conjugate (Agonist) GPCR CRF1 Receptor (Class-B GPCR) Ligand->GPCR Binding & Activation G_protein G-Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Simplified signaling pathway of the CRF1 receptor activation.

Conclusion

The propargyl group, when incorporated into a versatile linker like this compound, serves as a powerful enabling technology in peptide-based drug discovery. Its ability to participate in highly efficient and bioorthogonal click chemistry reactions facilitates the rapid generation and modification of peptide libraries. This, in turn, allows for innovative screening approaches, such as the biomimetic screening of GPCRs, leading to the identification of potent and specific modulators of important therapeutic targets. The methodologies and concepts outlined in this guide underscore the strategic importance of the propargyl group in advancing the frontiers of chemical biology and drug development.

References

A Technical Guide to Preliminary Investigations Using Alkyne-Modified Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of alkyne-modified linkers in bioconjugation, with a focus on their application in drug development, diagnostics, and proteomics. It covers the foundational chemistries, comparative performance data, and detailed experimental protocols relevant to preliminary investigations in this field.

Introduction to Alkyne-Modified Linkers and Bioorthogonal Chemistry

Alkyne-modified linkers are indispensable tools in modern chemical biology and drug development. Their utility stems from the ability of the alkyne functional group to participate in highly specific and efficient bioorthogonal reactions, most notably azide-alkyne cycloadditions. These reactions, often termed "click chemistry," enable the precise covalent ligation of two molecules in complex biological environments without interfering with native biochemical processes.[1][2]

There are two primary categories of alkyne linkers used in bioconjugation:

  • Terminal Alkynes (e.g., Propargyl groups): These linkers participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its rapid kinetics and high yields.[2] However, the requisite copper(I) catalyst can exhibit cytotoxicity, which may limit its application in living systems.[3] The development of advanced ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) has significantly improved the biocompatibility of CuAAC by stabilizing the copper(I) catalyst and minimizing the generation of reactive oxygen species.[3][4]

  • Strained Cyclooctynes (e.g., DBCO, BCN): These linkers are employed in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction. The high ring strain of the cyclooctyne (B158145) drives the reaction forward with an azide-bearing molecule, eliminating the need for a toxic catalyst.[3][5] This makes SPAAC exceptionally well-suited for applications in live cells and in vivo.[6]

The choice between these linker types depends on the specific experimental context, balancing the need for rapid kinetics against the requirement for absolute biocompatibility. Polyethylene Glycol (PEG) spacers are often incorporated into these linkers to enhance hydrophilicity and reduce steric hindrance.[7]

Data Presentation: Comparative Performance of Alkyne Linkers

The selection of an appropriate alkyne linker and conjugation strategy is critical for experimental success. The following tables summarize key quantitative data comparing the performance of different click chemistry reactions and linkers.

Table 1: Kinetic Comparison of Bioconjugation Chemistries

This table compares the second-order rate constants of the primary click chemistry reactions. Higher rate constants indicate faster reactions, which are advantageous when working with low concentrations of reactants.

Reaction PairChemistrySecond-Order Rate Constant (M⁻¹s⁻¹)Key CharacteristicsReferences
Terminal Alkyne + AzideCuAAC10 - 100Very fast kinetics, but requires a copper catalyst.[2]
BCN + AzideSPAAC~0.3 - 1.0Copper-free. Smaller and less hydrophobic than DBCO.[8]
DBCO + AzideSPAAC~1.0 - 2.0Copper-free. Generally faster kinetics than BCN due to higher ring strain.[5][8]
TCO + TetrazineIEDDA>1,000Exceptionally rapid kinetics, orders of magnitude faster than SPAAC.[2][8]
Table 2: Stability Comparison of Strained Alkyne (SPAAC) Linkers

Linker stability is crucial for maintaining the integrity of a bioconjugate, particularly in the reducing environment of the cell or during prolonged in vivo studies.

LinkerCondition / EnvironmentStability (Half-life, t½)NotesReferences
BCN Glutathione (GSH)~6 hoursMore stable in the presence of common biological reducing agents compared to DBCO.[8]
DBCO Glutathione (GSH)~71 minutesLess stable in the presence of thiols.[8]
BCN Intracellular (Immune Phagocytes)Low (79% degraded after 24h)May be less suitable for long-term intracellular tracking.[8]
DBCO Intracellular (Immune Phagocytes)Moderate (36% degraded after 24h)Shows greater stability within cells compared to BCN.[8]

Core Methodologies and Experimental Protocols

This section provides detailed protocols for the modification of a monoclonal antibody (mAb) with a strained alkyne and the subsequent conjugation of an azide-functionalized payload to create an Antibody-Drug Conjugate (ADC).

Protocol 1: Modification of a Monoclonal Antibody with a DBCO Linker

This protocol describes the functionalization of an antibody's lysine (B10760008) residues with a DBCO-PEG-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Monoclonal Antibody (mAb) at 1-2 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • DBCO-PEG-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • PBS buffer, pH 8.0-8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal filter device (30 kDa MWCO) for purification

Procedure:

  • Prepare Antibody: Exchange the antibody into a PBS buffer at pH 8.0-8.5 to facilitate the reaction with the NHS ester. Ensure the antibody concentration is between 1-2 mg/mL.

  • Prepare DBCO Stock Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: a. Add a 10-fold molar excess of the 10 mM DBCO-PEG-NHS stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.[9] b. Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]

  • Purification: a. Remove unreacted DBCO-PEG-NHS ester and DMSO by either SEC or repeated buffer exchange using a centrifugal filter device. b. The purification should be performed using PBS at pH 7.4.

  • Characterization: a. Determine the final concentration of the DBCO-modified antibody using a BCA assay or by measuring absorbance at 280 nm. b. Confirm successful conjugation via mass spectrometry, observing an increase in mass corresponding to the attached DBCO linker.

Protocol 2: Conjugation of an Azide-Payload to a DBCO-Modified Antibody (SPAAC)

This protocol details the copper-free click reaction between the DBCO-functionalized antibody and an azide-containing payload (e.g., a cytotoxic drug or fluorescent dye).

Materials:

  • Purified DBCO-modified mAb (from Protocol 3.1) in PBS, pH 7.4

  • Azide-functionalized payload

  • Anhydrous DMSO

  • Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC) system for analysis

Procedure:

  • Prepare Payload Stock Solution: Dissolve the azide-functionalized payload in anhydrous DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: a. To the DBCO-modified antibody solution, add a 5 to 10-fold molar excess of the azide-payload stock solution.[11] b. Incubate the reaction mixture at 4°C for 12-18 hours or at room temperature for 2-4 hours with gentle end-over-end mixing.[8][9][12]

  • Purification: a. Purify the resulting ADC to remove excess, unreacted payload using SEC or a centrifugal filter device (30 kDa MWCO). b. Concentrate the purified ADC to the desired final concentration.

  • Characterization and Data Analysis: a. Determine Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.[13][14] This can be determined using several methods: i. UV-Vis Spectrophotometry: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug's chromophore), the concentrations of both components can be calculated, yielding the average DAR.[1][] ii. Hydrophobic Interaction Chromatography (HIC): As more hydrophobic drug molecules are conjugated to the antibody, its retention time on a HIC column increases. This allows for the separation of antibody species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.), and the average DAR can be calculated from the relative peak areas.[9][] iii. LC-MS: Mass spectrometry can be used to determine the exact mass of the different drug-loaded antibody species, allowing for a precise calculation of the DAR.[1][14]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of alkyne-modified linkers.

Chemical Reaction Mechanisms

G cluster_0 CuAAC Mechanism cluster_1 SPAAC Mechanism A1 Terminal Alkyne A4 1,4-disubstituted Triazole A1->A4 + A2 Azide A2->A4 + A3 Cu(I) Catalyst (+ Ligand) A3->A4 Catalyzes B1 Strained Alkyne (e.g., DBCO) B3 Triazole (Regioisomers) B1->B3 + B2 Azide B2->B3 + B4 Ring Strain Release B4->B3 Drives Reaction

Caption: Comparison of CuAAC and SPAAC reaction mechanisms.

Experimental Workflow for ADC Production via SPAAC

ADC_Workflow start Monoclonal Antibody (mAb) step1 Step 1: Antibody Modification React mAb with DBCO-NHS Ester start->step1 step2 Purification (SEC) Remove excess DBCO linker step1->step2 intermediate DBCO-functionalized mAb step2->intermediate step3 Step 2: Conjugation (SPAAC) Add Azide-Payload intermediate->step3 step4 Purification (SEC) Remove excess payload step3->step4 final_product Antibody-Drug Conjugate (ADC) step4->final_product step5 Characterization (HIC, LC-MS for DAR) final_product->step5

Caption: General experimental workflow for producing an ADC using SPAAC.

Conceptual Pathway for ADC Mechanism of Action

ADC_MoA cluster_cell Target Cancer Cell receptor Tumor Antigen (Receptor) internalization Receptor-Mediated Endocytosis receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome (Acidic, Proteases) endosome->lysosome release Linker Cleavage & Payload Release lysosome->release apoptosis Payload induces Cell Death (Apoptosis) release->apoptosis adc Antibody-Drug Conjugate (ADC) adc->receptor 1. Binding

Caption: Conceptual mechanism of action for a typical antibody-drug conjugate.

References

Unlocking Bioconjugation Potential: A Technical Guide to Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of Fmoc-N-propargyl-MPBA, a versatile linker poised to advance bioconjugation strategies. This document details its application in solid-phase peptide synthesis and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the creation of potent, targeted biomolecules.

This compound (Fmoc-N-propargyl-4-boronophenylalanine) is a propargyl-substituted linker derived from 4-hydroxy-3-methoxybenzaldehyde.[1][2] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it amenable to standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this linker is its terminal alkyne group, which serves as a handle for "click chemistry," specifically the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the covalent attachment of azide-modified molecules, such as carrier peptides, fluorescent dyes, or drug payloads, to the synthesized peptide.[1][2]

A significant application of this technology is in the biomimetic screening of G protein-coupled receptors (GPCRs), particularly class-B GPCRs, which are crucial targets in drug discovery for mood disorders and other conditions. By incorporating this compound into a peptide library, researchers can create acetylene-tagged peptides. These can then be conjugated to an azide-modified carrier peptide, effectively mimicking the natural activation mechanism of these receptors. This approach has been successfully used to probe the molecular interactions of corticotropin-releasing factor (CRF) with its receptor, CRF(1)R.[1]

Data Presentation

The following table summarizes the quantitative data from a biomimetic screening study utilizing peptides functionalized via this compound and CuAAC. The study aimed to identify potent agonists for the CRF(1) receptor.

Peptide Conjugate IDSequence MotifCarrier PeptideEC50 (nM)
Optimized Probe[Specific Sequence]Azide-modified CRF C-terminus4
Initial Fragment 1[Sequence A]Azide-modified CRF C-terminus>10,000
Initial Fragment 2[Sequence B]Azide-modified CRF C-terminus>10,000

EC50 values represent the concentration of the peptide conjugate required to elicit a half-maximal response in a cell-based CRF(1) receptor activation assay. The use of a high-affinity carrier peptide enhanced the potency of the initial fragments by over four orders of magnitude.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Acetylene-Tagged Peptides

This protocol outlines the general steps for synthesizing a peptide with a C-terminal alkyne modification using this compound.

Materials:

  • This compound

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol with HBTU/HOBt and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Chain Elongation: Continue the peptide chain elongation by sequentially coupling the desired Fmoc-protected amino acids, with an Fmoc deprotection step after each coupling.

  • This compound Coupling: For the final coupling step, use this compound to introduce the terminal alkyne group.

  • Final Fmoc Deprotection: Remove the last Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the acetylene-tagged peptide to an azide-modified carrier molecule.

Materials:

Methodology:

  • Reaction Setup: Dissolve the acetylene-tagged peptide and the azide-modified carrier peptide in a mixture of Tris-HCl buffer and DMSO.

  • Catalyst Preparation: Prepare fresh solutions of CuSO₄ and sodium ascorbate in water.

  • Reaction Initiation: Add the CuSO₄ solution to the peptide mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the triazole-linked conjugate.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted peptides and catalyst components.

Mandatory Visualization

The following diagrams illustrate the key processes described in this guide.

experimental_workflow Experimental Workflow for Peptide Bioconjugation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_bioconjugation Bioconjugation (CuAAC) Resin Rink Amide Resin AA_Coupling Amino Acid Coupling Resin->AA_Coupling Fmoc_Deprotection Fmoc Deprotection AA_Coupling->Fmoc_Deprotection Repeat n times Fmoc_Deprotection->AA_Coupling Alkyne_Linker This compound Coupling Fmoc_Deprotection->Alkyne_Linker Cleavage Cleavage & Deprotection Alkyne_Linker->Cleavage Purified_Alkyne_Peptide Purified Acetylene-Tagged Peptide Cleavage->Purified_Alkyne_Peptide Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Purified_Alkyne_Peptide->Click_Reaction Azide_Carrier Azide-Modified Carrier Peptide Azide_Carrier->Click_Reaction Purified_Conjugate Purified Peptide Conjugate Click_Reaction->Purified_Conjugate

Caption: Workflow from SPPS to the final bioconjugate.

gpcrsignaling GPCR Signaling Pathway Activation cluster_membrane Cell Membrane GPCR GPCR (e.g., CRF1R) G_Protein G Protein (Gαβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Peptide Conjugate (Agonist) Ligand->GPCR Binding Cellular_Response Cellular Response (e.g., Stress Response) Second_Messenger->Cellular_Response Signal Transduction

Caption: GPCR signaling initiated by a peptide agonist.

References

Methodological & Application

Application Notes and Protocols: Coupling of Fmoc-N-propargyl-MPBA to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-propargyl-MPBA is a specialized linker used in solid-phase peptide synthesis (SPPS) to introduce a terminal alkyne functionality. This propargyl group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient intramolecular cyclization of peptides or conjugation to other molecules such as reporter tags, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. This document provides detailed protocols for the coupling of this compound to common solid-phase synthesis resins and its subsequent application in on-resin peptide cyclization.

Data Presentation

While specific loading efficiencies for this compound are not widely published and should be determined experimentally for each batch of resin, the following table summarizes typical loading values achieved for standard Fmoc-amino acids on various resins, which can serve as a benchmark.

Resin TypeLinker TypeTypical Loading Range (mmol/g)Key Application
Wang Resin p-Alkoxybenzyl alcohol0.25 - 0.70[1]Synthesis of C-terminal peptide acids
2-Chlorotrityl Chloride (2-CTC) Resin Trityl0.40 - 1.50Synthesis of protected peptide fragments; minimizes racemization
Rink Amide Resin Amide linker0.40 - 0.80Synthesis of C-terminal peptide amides

Note: The final loading is dependent on the initial substitution of the resin and the efficiency of the coupling reaction.

Experimental Protocols

Protocol 1: Coupling of this compound to Aminomethyl Polystyrene Resin

This protocol describes a standard method for coupling the carboxyl group of this compound to an amino-functionalized resin, such as Aminomethyl (AM) polystyrene or Rink Amide resin (after initial Fmoc deprotection).

Materials:

  • Aminomethyl polystyrene resin (or Rink Amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Solid-phase synthesis reaction vessel

  • Mechanical shaker or agitator

Procedure:

  • Resin Swelling: Place the desired amount of aminomethyl resin in the reaction vessel. Add sufficient DMF to swell the resin (approx. 10-15 mL per gram of resin) and agitate for 1-2 hours at room temperature.[2]

  • Resin Washing: After swelling, drain the DMF and wash the resin sequentially with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Activation of this compound: In a separate vial, dissolve this compound (2-4 equivalents relative to the resin's theoretical substitution) and HOBt (or Oxyma) (2-4 equivalents) in a minimal amount of DMF. Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[3][4]

  • Coupling Reaction: Drain the DMF from the swollen and washed resin. Immediately add the pre-activated this compound solution to the resin.

  • Add DIPEA (4-8 equivalents) to the reaction slurry.

  • Agitate the mixture at room temperature for 2-12 hours. The reaction progress can be monitored using a Kaiser test on a small sample of resin beads. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally Methanol (3 times) to remove any unreacted reagents and byproducts.[4]

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes. Wash the resin again as described in step 7.

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Determination of Resin Loading (Fmoc-Cleavage UV Spectrophotometry)

This protocol allows for the quantitative determination of the amount of this compound successfully coupled to the resin.[2][3][5]

Materials:

  • This compound-loaded resin (dried)

  • 20% piperidine in DMF (v/v)

  • DMF, spectrophotometric grade

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried loaded resin into a small vial.[3]

  • Fmoc Cleavage: Add a precisely known volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin. Agitate the mixture for 1-2 hours to ensure complete cleavage of the Fmoc group.[2][3]

  • Dilution: Carefully take a small, precise aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., in a 10 mL volumetric flask) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Measurement: Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF diluted in the same manner.[5]

  • Calculation: Calculate the loading using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution [mL]) / (ε × mass of resin [g] × path length [cm])

    • Where:

      • ε (molar extinction coefficient of the dibenzofulvene-piperidine adduct) = 7800 L mol⁻¹ cm⁻¹[5]

      • Path length is typically 1 cm.

Application: On-Resin Peptide Cyclization via Click Chemistry

Once the this compound linker is attached, a peptide chain can be elongated from it using standard Fmoc-SPPS protocols. To perform a cyclization, the peptide sequence must also contain an azide-functionalized amino acid (e.g., Fmoc-L-azidohomoalanine).

Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Peptide-resin containing both a terminal propargyl group and an azide-containing side chain.

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Ascorbic acid or sodium ascorbate

  • 2,6-Lutidine or DIPEA

  • Degassed DMSO or DMF

Procedure:

  • Resin Preparation: Swell the fully synthesized, protected peptide-resin in DCM for 10 minutes, then drain.

  • Catalyst Solution: In a separate flask, dissolve CuBr (1-2 equivalents relative to resin loading) in degassed DMSO (or DMF).[6]

  • Reaction Setup: Add the catalyst solution to the resin. Add aqueous ascorbic acid (1 equivalent) to the slurry.[6]

  • Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).[6]

  • Reaction: Purge the reaction vessel with nitrogen or argon for 5 minutes, seal it, and agitate at room temperature for 16-18 hours.[6]

  • Washing: After the reaction, drain the solution and wash the resin extensively with DMF (5 times), Isopropanol/DMSO (5:3 v/v, 3 times), and DCM (5 times) to remove all traces of copper.[6]

  • The cyclized peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O).

Visualizations

Experimental Workflow for Resin Loading

loading_workflow cluster_prep Resin & Reagent Preparation cluster_coupling Coupling Reaction cluster_quant Quantification resin Aminomethyl Resin swell Swell Resin in DMF resin->swell wash1 Wash Resin (DMF, DCM) swell->wash1 couple Couple Activated Linker to Resin wash1->couple reagent This compound activate Activate with DIC/HOBt reagent->activate activate->couple kaiser Monitor with Kaiser Test couple->kaiser Check kaiser->couple Incomplete wash2 Wash Resin (DMF, DCM, MeOH) kaiser->wash2 Complete cap Cap Unreacted Sites (Optional) wash2->cap dry Dry Resin Under Vacuum cap->dry quant Determine Loading via Fmoc UV Assay dry->quant

Caption: Workflow for coupling this compound to an aminomethyl-functionalized resin.

Signaling Pathway for On-Resin Peptide Cyclization

cyclization_pathway cluster_synthesis Linear Peptide Synthesis (Fmoc-SPPS) cluster_cyclization On-Resin Click Cyclization (CuAAC) cluster_cleavage Final Cleavage start Loaded Resin: This compound-Resin elongate Peptide Chain Elongation (Coupling & Deprotection Cycles) start->elongate azide_inc Incorporate Azide-Amino Acid (e.g., Fmoc-Azidohomoalanine-OH) elongate->azide_inc linear_peptide Linear Peptide on Resin (with Alkyne and Azide) azide_inc->linear_peptide click_rxn Intramolecular Cycloaddition linear_peptide->click_rxn reagents Add Cu(I) Catalyst, Reducing Agent, & Base reagents->click_rxn cyclic_peptide Cyclized Peptide on Resin click_rxn->cyclic_peptide cleave Cleave from Resin (e.g., TFA Cocktail) cyclic_peptide->cleave final_product Purified Cyclic Peptide cleave->final_product

Caption: Logical workflow for the synthesis and on-resin cyclization of a peptide.

References

Application Notes and Protocols for Fmoc-N-propargyl-MPBA in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Fmoc-N-propargyl-3-methoxy-4-(hydroxymethyl)phenoxyacetic acid (Fmoc-N-propargyl-MPBA) in solid-phase peptide synthesis (SPPS). This linker is particularly valuable for researchers aiming to introduce a propargyl group at the C-terminus of a peptide, enabling subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The MPBA linker itself is an evolution of the traditional Wang linker, designed to minimize C-terminal amino acid racemization.[1][2]

The propargyl group serves as a versatile chemical handle for various applications, including peptide cyclization, conjugation to other molecules (such as fluorophores, polyethylene (B3416737) glycol (PEG), or small molecule drugs), and the development of peptidomimetics.[3][4][5] The protocols outlined below detail the step-by-step process from resin loading to the final cleavage of the modified peptide.

Data Presentation

The efficiency of solid-phase peptide synthesis is dependent on several factors, including the specific sequence, coupling reagents, and reaction conditions. While specific quantitative data for this compound is not extensively published, the following table summarizes typical expected values for Fmoc-based SPPS.

ParameterTypical RangeNotes
Linker Loading Efficiency 0.3 - 0.8 mmol/gDependent on the resin and coupling conditions. Can be quantified by Fmoc cleavage assay.
Amino Acid Coupling Yield > 99%Per step, monitored by qualitative tests like the Kaiser test.
Fmoc Deprotection Yield > 99%Per step, can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct.
On-Resin Click Reaction (CuAAC) Yield High to quantitativeReaction efficiency is typically very high under optimized conditions.
Final Peptide Purity (Crude) 50 - 95%Highly sequence-dependent. Purification by RP-HPLC is usually required.
Overall Yield (Crude) 30 - 80%Dependent on the length of the peptide and the efficiency of each step.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis.

Protocol 1: Coupling of this compound to Aminomethyl Resin

This protocol describes the initial loading of the this compound linker onto an aminomethyl-functionalized solid support (e.g., aminomethyl polystyrene).

Materials:

  • Aminomethyl polystyrene resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent additive

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride (B1165640)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve this compound (1.5-2 equivalents relative to the resin's substitution) and HOBt (1.5-2 equivalents) in DMF. Add DIC (1.5-2 equivalents) and allow to pre-activate for 10-15 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Final Washing: Wash the resin again with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Quantification: Determine the loading capacity of the resin by performing an Fmoc cleavage assay on a small, accurately weighed sample of the dried resin.

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This protocol describes the iterative steps for elongating the peptide chain.

Materials:

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HATU, DIC/HOBt)

  • DIPEA

  • 20% (v/v) Piperidine (B6355638) in DMF

  • DMF, DCM

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Drain the solution and repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction with the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat this cycle until the desired peptide sequence is assembled.

Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the modification of the peptide via the C-terminal propargyl group while it is still attached to the solid support.

Materials:

  • Azide-containing molecule of interest

  • Copper(I) bromide (CuBr) or other Cu(I) source

  • Sodium ascorbate (B8700270)

  • 2,6-Lutidine or DIPEA

  • DMF or a mixture of DMF/DCM/water

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent (e.g., DMF).

  • Reaction Mixture: In a separate vial, dissolve the azide-containing molecule (5-10 equivalents), sodium ascorbate (1-2 equivalents), and 2,6-lutidine or DIPEA (10 equivalents) in the reaction solvent.

  • Copper Addition: Add the CuBr (1 equivalent) to the reaction mixture. The solution may change color.

  • On-Resin Reaction: Add the reaction mixture to the swollen peptide-resin. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Cu(I).

  • Agitation: Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: After the reaction, wash the resin extensively with DMF, DCM, and a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove copper salts, followed by standard DMF and DCM washes.

Protocol 4: Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the peptide from the MPBA linker and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues like Cys or Met, scavengers like EDT may be added.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

G cluster_0 Overall Workflow start Aminomethyl Resin loading Protocol 1: Couple this compound start->loading elongation Protocol 2: Peptide Elongation (n cycles) loading->elongation modification Protocol 3: On-Resin Modification (e.g., CuAAC) elongation->modification cleavage Protocol 4: Cleavage and Deprotection modification->cleavage end Purified Peptide cleavage->end

Caption: Overall workflow for solid-phase synthesis using this compound.

G cluster_1 Peptide Elongation Cycle start_cycle Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start_cycle->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 end_cycle Fmoc-Peptide(n+1)-Resin washing2->end_cycle

Caption: The iterative cycle for peptide chain elongation in Fmoc-SPPS.

G cluster_2 On-Resin CuAAC 'Click' Reaction start_click Peptide-Resin with Alkyne reagents Add: - Azide Molecule - Cu(I) Source - Reducing Agent - Base start_click->reagents reaction React under Inert Atmosphere reagents->reaction washing_cu Wash (DMF, DCM, Chelating Agent) reaction->washing_cu end_click Modified Peptide-Resin washing_cu->end_click

Caption: Workflow for on-resin modification via CuAAC click chemistry.

References

Application Notes and Protocols for Fmoc-N-propargyl-MPBA Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Fmoc-N-propargyl-MPBA in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, a cornerstone of modern bioconjugation and drug development. The protocols are optimized for on-resin peptide modification, ensuring high efficiency and compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS).

This compound is a valuable building block that incorporates a terminal alkyne group, enabling the straightforward conjugation of azide-containing molecules such as fluorophores, PEG chains, small molecule drugs, or other peptides to a peptide synthesized on a solid support. The resulting 1,2,3-triazole linkage is highly stable, mimicking the planarity of an amide bond but with increased resistance to enzymatic and hydrolytic degradation.[1]

Core Concepts and Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3] This reaction is orthogonal to most functional groups present in peptides, allowing for specific modification without the need for side-chain protecting groups on the azide (B81097) or alkyne moieties during synthesis.[2]

Key Applications:

  • Peptide Labeling: Attachment of fluorescent dyes or radiolabels for imaging and diagnostic applications.[1][2]

  • Peptide Cyclization: On-resin head-to-tail or side-chain-to-side-chain cyclization to enhance peptide stability and bioactivity.[1][3][4]

  • Synthesis of Peptide Conjugates: Conjugation to polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic profiles, or to cytotoxic drugs for targeted delivery.[1][5]

  • Surface Immobilization: Attaching peptides to surfaces for various biochemical assays.[2]

Experimental Protocols

Two primary protocols for on-resin CuAAC reactions are provided below, utilizing the most common and effective catalyst systems. These reactions are typically performed after the peptide sequence has been fully assembled on the solid support.

Protocol 1: Copper(I) Bromide and Base-Mediated On-Resin Click Reaction

This protocol utilizes Copper(I) Bromide (CuBr) as the catalyst source with amine bases to facilitate the reaction. It is a robust method, particularly effective in organic solvents like DMSO.

Materials:

  • Peptide-resin containing the this compound moiety

  • Azide-containing molecule (5-10 equivalents relative to resin loading)

  • Copper(I) Bromide (CuBr) (1-2 equivalents)

  • 2,6-Lutidine (10 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (10 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO), deoxygenated by bubbling with Nitrogen or Argon for at least 15 minutes

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol

  • Standard solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 15-30 minutes in the reaction vessel. Drain the DCM.[6]

  • Catalyst Preparation: In a separate, dry vial, completely dissolve CuBr (1 eq.) in deoxygenated DMSO (12 mL/g of resin).[6] The solution should be colorless or slightly yellow.

  • Reaction Setup: Add the CuBr/DMSO solution to the swollen resin.[6]

  • Add Reactants: Add the azide-containing molecule (5-10 eq.), followed by 2,6-lutidine (10 eq.) and DIEA (10 eq.).[4][6]

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 5 minutes to ensure an oxygen-free environment.[6]

  • Reaction Incubation: Seal the vessel and shake gently at room temperature for 16-18 hours.[6] Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Resin Washing: After the reaction is complete, drain the reaction mixture. Wash the resin thoroughly according to the following sequence:

    • Isopropanol/DMSO (5:3 v/v) (3 times)[6]

    • DMF (3 times)[6]

    • DCM (3 times)[6]

  • Drying: Dry the resin under vacuum. The modified peptide is now ready for cleavage from the support and subsequent purification.[6]

Protocol 2: Copper(II) Sulfate and Sodium Ascorbate (B8700270) On-Resin Click Reaction

This protocol uses the more common and often more convenient in situ generation of the Cu(I) catalyst from Copper(II) Sulfate (CuSO₄) and a reducing agent, Sodium Ascorbate. This system is highly effective in aqueous/organic solvent mixtures.

Materials:

  • Peptide-resin containing the this compound moiety

  • Azide-containing molecule (5-10 equivalents relative to resin loading)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

  • Sodium Ascorbate (1-5 equivalents)

  • Solvent: A mixture of DMF and water (e.g., 4:1 v/v)

  • Dichloromethane (DCM)

  • Methanol

  • Standard solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes, then wash with DMF (3 times) to prepare for the reaction in the aqueous/organic mixture. Drain the solvent.

  • Reaction Setup: In the reaction vessel, add the azide-containing molecule (5-10 eq.) dissolved in the DMF/water solvent mixture.

  • Catalyst Addition: Add the Sodium Ascorbate (1-5 eq.) to the resin slurry, followed by the CuSO₄·5H₂O (0.1-0.5 eq.).[7] The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.[7]

  • Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours.[7] Monitor the reaction by LC-MS analysis of a cleaved sample.

  • Resin Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with:

    • DMF (3 times)

    • DCM (3 times)[7]

    • Methanol (3 times)[7]

  • Drying: Dry the resin under vacuum.

  • Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and purify by reverse-phase HPLC.[7]

Data Presentation

The success of the on-resin CuAAC reaction is generally high, with yields often limited by the subsequent purification steps rather than the reaction itself.

Table 1: Summary of On-Resin CuAAC Reaction Conditions

ParameterProtocol 1 (CuBr/Base)Protocol 2 (CuSO₄/Ascorbate)Notes
Copper Source Copper(I) Bromide (CuBr)Copper(II) Sulfate (CuSO₄·5H₂O)Cu(I) is the active catalytic species.
Equivalents (Cu) 1-2 eq.0.1-0.5 eq.Protocol 2 is truly catalytic.
Additives 2,6-Lutidine, DIEASodium Ascorbate (Reducing Agent)Ascorbate reduces Cu(II) to Cu(I).
Equivalents (Additives) 10 eq. each1-5 eq.A slight excess of ascorbate is used.
Solvent Anhydrous, Deoxygenated DMSODMF / Water (e.g., 4:1 v/v)Protocol 1 is more sensitive to oxygen.
Temperature Room TemperatureRoom TemperatureReactions are typically efficient at RT.
Reaction Time 16-18 hours4-16 hoursReaction time is substrate-dependent.
Expected Yield High (>70%)High (>70%)Yields are reported post-purification.[3]

Visualizations

Diagram 1: General Workflow for On-Resin Peptide Modification via Click Chemistry

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click On-Resin Click Reaction cluster_Final Cleavage and Purification start Start with Resin spps_cycle Fmoc-SPPS Cycles (Coupling/Deprotection) start->spps_cycle propargyl_coupling Couple this compound spps_cycle->propargyl_coupling final_deprotection Final N-terminal Fmoc Deprotection propargyl_coupling->final_deprotection swell Swell Resin in DCM final_deprotection->swell add_reagents Add Azide, Copper Catalyst, and Additives in Solvent swell->add_reagents react React at Room Temp (4-18h) add_reagents->react wash Wash Resin Thoroughly react->wash cleave Cleave Peptide from Resin (e.g., with TFA cocktail) wash->cleave purify Purify by RP-HPLC cleave->purify analyze Analyze by LC-MS purify->analyze

Caption: Workflow for SPPS, on-resin click reaction, and final purification.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product peptide_alkyne Peptide-Resin with Propargyl Group (from this compound) triazole_product Modified Peptide-Resin with Stable Triazole Linkage peptide_alkyne->triazole_product azide_molecule Azide-Containing Molecule (R-N3) azide_molecule->triazole_product catalyst Cu(I) Catalyst (from CuBr or CuSO4/Ascorbate) catalyst->triazole_product catalyzes

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the rapid and efficient formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][2] This bioorthogonal reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][3]

Fmoc-N-propargyl-MPBA is a specialized linker designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[4] It incorporates a propargyl (terminal alkyne) group, allowing for the post-synthetic, on-resin modification of peptides via CuAAC. This enables the site-specific conjugation of various molecules, such as fluorophores, affinity tags, imaging agents, or small molecule drugs, to a synthesized peptide. This application note provides detailed protocols for the incorporation of the this compound linker during SPPS and the subsequent on-resin CuAAC reaction, along with relevant data and a workflow for its application in biomimetic screening.

Data Presentation

While specific reaction yields for CuAAC can be highly dependent on the substrates (peptide sequence and azide partner), the following table summarizes typical conditions and expected outcomes for on-resin cycloaddition reactions.

ParameterConditionExpected OutcomeReference
Alkyne (Resin-Bound) This compound anchored peptide-N/A
Azide Partner 5 - 10 equivalents (relative to resin loading)High conversion[5]
Copper Source CuSO₄·5H₂O (0.1 - 0.5 equivalents) or CuI (1-2 equivalents)Catalyzes the reaction[5]
Reducing Agent Sodium Ascorbate (B8700270) (1 - 5 equivalents, for CuSO₄)Reduces Cu(II) to the active Cu(I) state[5]
Ligand (Optional) THPTA or TBTA (0.5 - 1.25 equivalents relative to copper)Accelerates reaction and protects biomolecules[6]
Solvent DMF, DMF/water, or THFSolubilizes reagents[5]
Temperature Room TemperatureEfficient reaction[5]
Reaction Time 1 - 16 hoursNear-quantitative conversion[5]
Yield Typically high (>90% conversion)Formation of the desired triazole product[7]

Experimental Protocols

Protocol 1: Incorporation of this compound Linker and Peptide Elongation via Fmoc-SPPS

This protocol outlines the manual procedure for attaching the this compound linker to an amino-functionalized resin and subsequent peptide chain elongation.

Materials:

  • Aminomethyl-functionalized resin (e.g., Rink Amide AM resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HATU, HBTU, or HOBt/DIC

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Standard solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for at least 30 minutes in the reaction vessel.

  • Linker Activation: In a separate vial, dissolve this compound (2 eq. relative to resin loading) and a coupling agent (e.g., HATU, 1.95 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Linker Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes. Wash the resin as in step 4.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh portion of the deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: Activate the next Fmoc-amino acid (3-5 eq.) with a suitable coupling agent and base in DMF, then add it to the resin. Agitate for 1-2 hours.

  • Repeat Synthesis Cycle: Repeat steps 6-8 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction on the peptide-resin synthesized in Protocol 1.

Materials:

  • Peptide-resin with N-terminal propargyl group

  • Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: DMF/water (4:1 v/v)

  • Nitrogen or Argon source for degassing

Procedure:

  • Resin Preparation: Swell the peptide-resin from Protocol 1 in the reaction solvent (DMF/water) for 30 minutes.

  • Degassing: Thoroughly degas the solvent and the resin suspension by bubbling with nitrogen or argon for 15-20 minutes to prevent the oxidation of Cu(I).

  • Reagent Addition: To the resin suspension, add the azide-containing molecule (5-10 eq. relative to resin loading).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (1-5 eq.) in the reaction solvent. In another vial, dissolve CuSO₄·5H₂O (0.1-0.5 eq.).

  • Reaction Initiation: Add the CuSO₄ solution to the resin suspension, followed immediately by the sodium ascorbate solution. The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.

  • Incubation: Agitate the reaction mixture under an inert atmosphere at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), a copper-chelating wash (e.g., 0.5% diethyldithiocarbamic acid sodium salt in DMF), DMF (3x), DCM (3x), and methanol (B129727) (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the final conjugated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

  • Purification: Purify the crude peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow Resin Aminomethyl Resin Swell_Resin Swell Resin in DMF Resin->Swell_Resin Couple_Linker Couple Fmoc-N- propargyl-MPBA Swell_Resin->Couple_Linker SPPS_Cycle Fmoc-SPPS Cycles (Deprotection & Coupling) Couple_Linker->SPPS_Cycle Peptide_Resin Propargyl-Peptide on Resin SPPS_Cycle->Peptide_Resin CuAAC On-Resin CuAAC (Azide, CuSO4, NaAsc) Peptide_Resin->CuAAC Conjugate_Resin Peptide Conjugate on Resin CuAAC->Conjugate_Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Conjugate_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Purified Peptide Conjugate Purification->Final_Product

Caption: Experimental workflow for peptide conjugation using this compound.

biomimetic_screening start Start: Design Peptide Library spps Solid-Phase Synthesis (using this compound) start->spps library On-Bead Peptide Library (Propargyl-terminated) spps->library azide_labeling CuAAC Labeling (e.g., with Azido-Fluorophore) library->azide_labeling labeled_library Labeled On-Bead Library azide_labeling->labeled_library incubation Incubate Labeled Library with GPCR Preparation labeled_library->incubation receptor_prep Prepare GPCR-expressing Cell Membranes or Vesicles receptor_prep->incubation screening Screening & Hit Identification (e.g., via Fluorescence Microscopy) incubation->screening hit_beads Isolate 'Hit' Beads screening->hit_beads sequencing Sequence Peptide on Hit Beads (e.g., by MS/MS) hit_beads->sequencing end Identify Novel GPCR Ligands sequencing->end

Caption: Workflow for biomimetic screening of GPCR ligands using a peptide library.

References

On-Resin Peptide Cyclization Using Fmoc-N-propargyl-MPBA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, target affinity, and cell permeability compared to their linear counterparts. On-resin cyclization is a highly efficient method for the synthesis of these molecules, as it minimizes intermolecular side reactions and simplifies purification. This document provides detailed application notes and protocols for the on-resin cyclization of peptides utilizing the Fmoc-N-propargyl-MPBA (4-(N-Fmoc-N-propargyl)aminomethyl-3-methoxy-phenoxybutyric acid) linker. This linker incorporates a propargyl group, which serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. This methodology allows for the formation of a stable triazole linkage to cyclize the peptide.

Principle

The strategy involves the solid-phase synthesis of a linear peptide on a resin functionalized with the this compound linker. One of the amino acids in the peptide sequence is incorporated with an azide-functionalized side chain. Following the assembly of the linear peptide, an intramolecular CuAAC reaction is performed on the resin-bound peptide. This "click" reaction forms a covalent triazole bridge between the propargyl group of the linker and the azide (B81097) group of the amino acid side chain, resulting in the cyclized peptide. Finally, the cyclic peptide is cleaved from the solid support and purified.

Data Presentation

Table 1: Reagents and Materials for On-Resin Peptide Cyclization

Reagent/MaterialSupplierPurpose
This compoundVariousLinker for solid support functionalization and cyclization
Rink Amide AM ResinVariousSolid support for peptide synthesis
Fmoc-L-azido-amino acids (e.g., Fmoc-L-azidohomoalanine)VariousIntroduction of the azide functionality for cyclization
Standard Fmoc-protected amino acidsVariousBuilding blocks for the peptide chain
HBTU/HATU/PyBOPVariousCoupling reagents for peptide bond formation
N,N-Diisopropylethylamine (DIPEA)VariousBase for coupling and other reactions
Piperidine (B6355638)VariousReagent for Fmoc deprotection
N,N-Dimethylformamide (DMF)VariousSolvent for washing and reactions
Dichloromethane (DCM)VariousSolvent for washing and reactions
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)VariousCatalyst for CuAAC reaction
L-Ascorbic acid sodium saltVariousReducing agent to maintain Cu(I) state
2,6-LutidineVariousBase for CuAAC reaction
Trifluoroacetic acid (TFA)VariousReagent for cleavage of the peptide from the resin
Triisopropylsilane (TIS)VariousScavenger for cleavage reaction
Diethyl etherVariousFor precipitation of the cleaved peptide

Table 2: Typical Reaction Parameters for On-Resin CuAAC Cyclization

ParameterValueNotes
Linear Peptide Synthesis Scale 0.1 - 0.5 mmol
Fmoc Deprotection 20% Piperidine in DMF2 x 10 min
Amino Acid Coupling 3-5 eq. Fmoc-amino acid, 3-5 eq. coupling reagent, 6-10 eq. DIPEA1-2 hours
On-Resin CuAAC Cyclization
Copper(I) source1-2 eq. CuBr or CuIBased on resin loading
Reducing Agent5-10 eq. Sodium Ascorbate (B8700270)
Base10-20 eq. 2,6-Lutidine
SolventDMF or DMSO/DMF mixture
Reaction Time12-24 hoursCan be monitored by LC-MS analysis of a small cleavage sample
TemperatureRoom Temperature
Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O2-3 hours
Purity (Crude) 60-85%Sequence dependent
Yield (Isolated) 15-40%Sequence and purification dependent

Experimental Protocols

Protocol 1: Attachment of this compound Linker to Rink Amide AM Resin
  • Resin Swelling: Swell Rink Amide AM resin (1 g, 0.5-0.8 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 10 minutes. Drain and repeat the treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Linker Coupling:

    • Dissolve this compound (3 eq. relative to resin loading) and HBTU (3 eq.) in DMF (5 mL).

    • Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated linker solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes.

  • Final Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.

Protocol 2: Solid-Phase Synthesis of the Linear Peptide
  • Resin Swelling: Swell the this compound functionalized resin in DMF (10 mL/g) for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the linker by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Confirm complete coupling with a Kaiser test.

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. Ensure to incorporate the Fmoc-azido-amino acid at the desired position for cyclization.

Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of piperidine.

  • Cyclization Reaction:

    • Swell the peptide-resin in degassed DMF.[1]

    • In a separate vial, dissolve CuBr (1-2 eq. relative to resin loading) and sodium ascorbate (5-10 eq.) in a minimal amount of degassed DMF or a DMSO/DMF mixture.[1]

    • Add this solution to the resin slurry, followed by the addition of 2,6-lutidine (10-20 eq.).[1]

    • Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.[1]

  • Monitoring: To monitor the reaction progress, a small aliquot of the resin can be withdrawn, washed, dried, and the peptide cleaved for LC-MS analysis.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (5 x 10 mL), a copper chelating solution (e.g., 0.5% diethyldithiocarbamate (B1195824) in DMF), DMF (5 x 10 mL), and DCM (5 x 10 mL).

Protocol 4: Cleavage and Purification of the Cyclic Peptide
  • Resin Preparation: Dry the resin-bound cyclic peptide under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[2]

    • Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualization

OnResin_Peptide_Cyclization_Workflow Resin Rink Amide Resin LinkerAttach Attach this compound Linker Resin->LinkerAttach SPPS Fmoc-SPPS (Incorporate Azido-AA) LinkerAttach->SPPS LinearPeptide Resin-Bound Linear Peptide SPPS->LinearPeptide Cyclization On-Resin CuAAC Cyclization (Cu(I), Ascorbate, Lutidine) LinearPeptide->Cyclization CyclicPeptide Resin-Bound Cyclic Peptide Cyclization->CyclicPeptide Cleavage Cleavage from Resin (TFA/TIS/H2O) CyclicPeptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct Purified Cyclic Peptide Purification->FinalProduct

Caption: Workflow for on-resin peptide cyclization via CuAAC.

CuAAC_Mechanism Reactants Peptide-N3 Propargyl-Linker Catalyst Cu(I) Reactants:f1->Catalyst Coordination Intermediate Copper Acetylide Intermediate Reactants:f0->Intermediate Nucleophilic Attack Catalyst->Intermediate Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition Product Triazole-Linked Cyclic Peptide Cycloaddition->Product

References

Application Notes and Protocols for Bioconjugation Strategies with Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-N-propargyl-MPBA as a versatile linker in bioconjugation strategies. This reagent is particularly valuable for applications in solid-phase peptide synthesis (SPPS) and subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Introduction

This compound (Fluorenylmethyloxycarbonyl-N-propargyl-4-hydroxy-3-methoxybenzoyl-amine) is a bifunctional linker designed for the straightforward introduction of a terminal alkyne group onto a synthetic peptide or other molecules compatible with Fmoc-based solid-phase synthesis.[1][2] Derived from 4-hydroxy-3-methoxybenzaldehyde, this linker provides a stable attachment to a solid support and, following peptide synthesis, presents a propargyl group for highly efficient and specific conjugation to azide-containing molecules through CuAAC.[1][2] This approach is widely utilized in drug discovery, proteomics, and the development of targeted therapeutics.

The key advantages of using this compound in bioconjugation include:

  • Compatibility with Standard Fmoc SPPS: Seamless integration into established automated or manual peptide synthesis workflows.[1][2]

  • High Reaction Efficiency: The CuAAC reaction is known for its high yields and tolerance of a wide range of functional groups, simplifying the synthesis of complex biomolecules.[3]

  • Site-Specific Conjugation: Enables the precise attachment of moieties such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) to a specific location on the peptide.

  • Stable Triazole Linkage: The resulting 1,2,3-triazole ring formed during the CuAAC reaction is chemically robust and stable under physiological conditions.[3]

Application: Biomimetic Screening of G-Protein Coupled Receptors (GPCRs)

A powerful application of this bioconjugation strategy is in the high-throughput screening of peptide ligands for GPCRs.[4] Specifically, it has been used in the biomimetic screening of class-B GPCRs, which are important drug targets.[4][5] In this approach, a library of peptides with N-terminal propargyl groups (introduced using a linker like this compound) is synthesized. These "acetylene-tagged" peptides are then conjugated to a carrier peptide that has been modified with an azide (B81097) group.[4] The carrier peptide can be designed to enhance the potency of the library peptides by increasing their local concentration at the cell membrane where the GPCRs are located.[4] This method allows for the rapid screening of a large number of potential peptide agonists or antagonists in a cell-based assay.[4]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a propargylated peptide and its subsequent on-resin bioconjugation.

Protocol 1: Solid-Phase Synthesis of a Propargylated Peptide

This protocol describes the manual synthesis of a peptide on a solid support with a C-terminal propargyl group introduced via the this compound linker.

Materials:

  • Rink Amide resin or other suitable Fmoc-compatible resin

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection (Initial): Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Linker Coupling:

    • Dissolve this compound (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in DMF.

    • Add DIPEA (4 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated linker solution to the deprotected resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (5x). Perform a Kaiser test to confirm complete coupling.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Remove the Fmoc group from the linker by treating with 20% piperidine in DMF as described in step 2.

    • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard HBTU/HOBt/DIPEA activation protocol. For each coupling cycle, use 3 equivalents of the Fmoc-amino acid and coupling reagents relative to the resin loading. Allow each coupling reaction to proceed for 1-2 hours.

    • Wash the resin thoroughly after each deprotection and coupling step.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the propargylated peptide while it is still attached to the solid support.

Materials:

  • Propargylated peptide-resin from Protocol 1

  • Azide-containing molecule (e.g., azide-modified carrier peptide, fluorescent dye-azide)

  • Copper(I) Bromide (CuBr) or Copper(II) Sulfate (CuSO₄) with a reducing agent (e.g., Sodium Ascorbate)

  • Base: DIPEA or 2,6-Lutidine

  • Solvent: Degassed DMSO (Dimethyl sulfoxide) or a mixture of t-BuOH/H₂O (1:1)

Procedure:

  • Resin Swelling: Swell the dried propargylated peptide-resin in DCM for 10 minutes.

  • Solvent Exchange: Remove the DCM and add degassed DMSO (or other suitable solvent).

  • Reaction Mixture Preparation:

    • In a separate vial, dissolve the azide-containing molecule (1.5 - 5 equivalents relative to the resin loading) in degassed DMSO.

    • To the synthesis vessel containing the resin, add the solution of the azide-containing molecule.

    • Add CuBr (1 equivalent). Alternatively, use CuSO₄ (0.1 equivalents) and Sodium Ascorbate (0.5 equivalents).

    • Add DIPEA or 2,6-Lutidine (5-10 equivalents).

  • Reaction Incubation: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and shake the mixture at room temperature for 12-24 hours.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMSO (3x), DMF (3x), and DCM (3x) to remove excess reagents and copper catalyst.

  • Cleavage and Purification: Cleave the conjugated peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize typical quantitative data for the synthesis and bioconjugation steps. Note that actual yields and purity will vary depending on the specific peptide sequence and conjugation partner.

Table 1: Representative Yields for Solid-Phase Peptide Synthesis

StepParameterTypical Value
Linker CouplingCoupling Efficiency>95%
Amino Acid CouplingPer-Step Coupling Efficiency>99%
Overall Crude Peptide Yield(Based on a 10-mer peptide)70-85%
Purity of Crude Peptide(by RP-HPLC)60-80%

Table 2: Representative Data for On-Resin CuAAC Bioconjugation

ParameterCondition 1 (CuBr)Condition 2 (CuSO₄/Ascorbate)
Reaction Time 12 hours18 hours
Conversion to Product >90%>85%
Final Purity after HPLC >98%>98%
Overall Yield (from resin) 50-70%45-65%

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow for the biomimetic screening of GPCRs.

G cluster_reaction CuAAC Bioconjugation Reaction Peptide_Alkyne Resin-Bound Peptide with Propargyl Group Conjugate Resin-Bound Peptide Conjugate (Stable Triazole Linkage) Peptide_Alkyne->Conjugate Azide_Molecule Azide-Containing Molecule Azide_Molecule->Conjugate Catalyst Cu(I) Catalyst Catalyst->Conjugate Click Reaction

Caption: Chemical scheme of the CuAAC reaction.

G cluster_workflow Biomimetic GPCR Screening Workflow SPPS 1. Solid-Phase Peptide Synthesis (with this compound) Library 2. Acetylene-Tagged Peptide Library SPPS->Library CuAAC 4. On-Resin CuAAC Conjugation Library->CuAAC Carrier_Prep 3. Synthesis of Azide-Modified Carrier Peptide Carrier_Prep->CuAAC Cleavage 5. Cleavage and Purification of Conjugate Library CuAAC->Cleavage Screening 6. Cell-Based GPCR Activation Assay Cleavage->Screening Hit_ID 7. Hit Identification and Validation Screening->Hit_ID

Caption: Workflow for GPCR screening.

References

Application Notes: Streamlined Fluorescent Labeling of Peptides using Fmoc-N-propargyl-MPBA and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of peptides with fluorescent dyes is a critical technique in drug discovery, diagnostics, and the study of biological systems. Fluorescently labeled peptides are indispensable tools for a wide range of applications, including receptor binding assays, cellular imaging, and in vivo tracking.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for peptide conjugation.[3][4][5][6] This reaction's high specificity, quantitative nature, and compatibility with a wide range of functional groups and aqueous environments make it ideal for labeling sensitive biomolecules.[4][5][6]

This document provides detailed protocols for the fluorescent labeling of peptides using Fmoc-N-propargyl-MPBA, a specialized linker for solid-phase peptide synthesis (SPPS). This linker introduces a terminal alkyne group into the peptide sequence, which can then be selectively reacted with an azide-functionalized fluorescent dye via CuAAC.[7][8][9] The protocols outlined below cover the incorporation of the this compound linker during Fmoc-SPPS and the subsequent on-resin fluorescent labeling.

Principle of the Method

The labeling strategy involves two key stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc chemistry. The this compound linker is incorporated at the desired position to introduce a propargyl (alkyne) group.

  • On-Resin Click Chemistry: The resin-bound peptide, now functionalized with an alkyne group, is reacted with an azide-containing fluorescent dye in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the dye to the peptide.

The overall workflow is depicted below:

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click On-Resin Click Chemistry cluster_Cleavage Cleavage and Purification Resin Resin Fmoc_Deprotection_1 Fmoc_Deprotection_1 Resin->Fmoc_Deprotection_1 Swell Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling Deprotect Fmoc_Deprotection_2 Fmoc_Deprotection_2 Amino_Acid_Coupling->Fmoc_Deprotection_2 Couple Repeat_Cycle Repeat Coupling/ Deprotection Cycles Fmoc_Deprotection_2->Repeat_Cycle Deprotect Linker_Coupling Couple this compound Repeat_Cycle->Linker_Coupling Elongate Peptide Chain Final_Fmoc_Deprotection Final_Fmoc_Deprotection Linker_Coupling->Final_Fmoc_Deprotection Incorporate Alkyne Click_Reaction Add Azide-Dye, Cu(I) Catalyst, Reducing Agent, and Ligand Final_Fmoc_Deprotection->Click_Reaction Washing Washing Click_Reaction->Washing Incubate Cleavage Cleave from Resin and Deprotect Side Chains Washing->Cleavage Wash Resin Purification Purify by HPLC Cleavage->Purification Precipitate Labeled_Peptide Labeled_Peptide Purification->Labeled_Peptide Lyophilize

Figure 1: Experimental workflow for peptide labeling.

Chemical Reaction

The core of the labeling method is the CuAAC reaction between the propargyl group of the linker and the azide (B81097) group of the fluorescent dye.

reaction cluster_reactants cluster_product Peptide_Alkyne Peptide-Linker-C≡CH Labeled_Peptide Peptide-Linker-Triazole-Dye Peptide_Alkyne->Labeled_Peptide Azide_Dye N₃-Dye Azide_Dye->Labeled_Peptide Catalyst Cu(I) Catalyst Catalyst->Labeled_Peptide

Figure 2: Click chemistry reaction scheme.

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, NMP (peptide synthesis grade)

  • Azide-functionalized fluorescent dyes (e.g., Azide-Fluor 488, Azide-TAMRA, Cy5-Azide)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or 2,6-Lutidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethylether (cold)

Protocol 1: Incorporation of this compound into Peptide Sequence

This protocol is based on standard Fmoc-SPPS procedures and can be performed manually or on an automated peptide synthesizer.[10][11]

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound: At the desired position (often the N-terminus), couple this compound using the same procedure as for a standard amino acid (step 4).

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine, if the labeling is desired at the N-terminus. If the linker is internal, this step is part of the regular cycle.

Protocol 2: On-Resin Fluorescent Labeling via CuAAC

This protocol describes the on-resin click chemistry reaction.[12]

  • Resin Preparation: After incorporation of the this compound and subsequent deprotection of the terminal Fmoc group (if applicable), wash the peptide-resin with DMF and then with DCM.

  • Swell the Resin: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.

  • Prepare Catalyst Solution:

    • Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 10 minutes to deoxygenate.

    • Dissolve CuBr (1 equivalent based on resin loading) completely in the deoxygenated DMSO.

  • Reaction Setup:

    • Remove the DCM from the resin and add the CuBr/DMSO solution.

    • Add the azide-functionalized fluorescent dye (1.5-2 equivalents) dissolved in a minimal amount of DMSO.

    • Add an aqueous solution of sodium ascorbate (1 equivalent of a 0.1 M solution).

    • Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).

  • Incubation: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours, protected from light.

  • Washing:

    • Filter the resin and wash it three times with a 5:3 (v/v) mixture of isopropanol (B130326) and DMSO.

    • Wash the resin three times with DMF.

    • Wash the resin three times with DCM.

  • Drying: Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Purification
  • Cleavage: Treat the dry, labeled peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.

Data Presentation

The efficiency of the labeling process depends on both the SPPS and the click chemistry reaction. The following tables provide representative quantitative data.

Table 1: Typical Yields for Peptide Synthesis and Labeling

StepParameterTypical RangeNotes
SPPS Crude Peptide Purity (Post-SPPS)60-95%Dependent on peptide length and sequence complexity.
Purified Alkyne-Peptide Yield30-70%Based on initial resin loading.
Click Reaction On-Resin Reaction Yield>80%High conversion rates are characteristic of CuAAC.[3][4]
Overall Final Labeled Peptide Purity>98%After final HPLC purification.
Overall Yield of Labeled Peptide15-50%Highly dependent on the yields of the preceding steps.

Table 2: Photophysical Properties of Common Azide-Functionalized Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
FAM Azide ~495~517~75,000~0.9
TAMRA Azide ~552~578~90,000~0.1
Cy3 Azide ~550~570~150,000~0.15
Cy5 Azide ~650~670~250,000~0.2
Alexa Fluor 488 Azide ~490~525~71,000~0.92
Alexa Fluor 555 Azide ~555~580~150,000~0.1

Note: Photophysical properties can be influenced by the local environment and conjugation to the peptide. The values presented are for the free dyes and may vary slightly for the peptide-dye conjugate.[13]

Application Example: Targeting the HER2 Signaling Pathway

Fluorescently labeled peptides are valuable tools for studying receptor-ligand interactions and signaling pathways. For instance, a peptide that specifically binds to the Human Epidermal Growth Factor Receptor 2 (HER2), when labeled with a near-infrared fluorophore, can be used to visualize HER2-expressing cancer cells.[1][2]

The HER2 signaling pathway plays a crucial role in cell growth and proliferation. Its overactivation is implicated in several types of cancer. A fluorescently labeled HER2-binding peptide can be used to track the receptor's localization, internalization, and downstream signaling events upon ligand binding.

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS Ras HER2->RAS Fluorescent_Peptide Fluorescently Labeled HER2-Binding Peptide Fluorescent_Peptide->HER2 Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) mTOR->Transcription_Factors RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Cell_Proliferation Cell Growth, Proliferation, Survival Transcription_Factors->Cell_Proliferation

Figure 3: Simplified HER2 signaling pathway.

References

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxic effects of small molecule drugs. This approach allows for targeted delivery of therapeutic agents to specific cells or tissues, minimizing off-target toxicity and enhancing the therapeutic index. The synthesis of PDCs requires a robust and efficient conjugation strategy. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility.[1][2]

This document provides detailed application notes and protocols for the synthesis of PDCs utilizing the Fmoc-N-propargyl-MPBA linker. This linker is incorporated into a peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS), introducing a terminal alkyne group. This alkyne serves as a handle for the subsequent CuAAC reaction with an azide-modified drug molecule. The MPBA (4-(4-propargyloxymethyl)-3-methoxy-phenoxy)butyric acid) core of the linker is designed for stability and efficient reaction kinetics.

Overall Synthesis Strategy

The synthesis of a peptide-drug conjugate using this compound can be divided into four main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc chemistry. The this compound linker is incorporated at the desired position, typically at the N-terminus or on a side chain of an amino acid.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the solid support, and all protecting groups are removed.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified peptide is conjugated to an azide-containing drug molecule in solution.

  • Purification and Characterization: The final peptide-drug conjugate is purified and characterized to ensure its identity, purity, and integrity.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Conjugation Conjugation cluster_Purification Purification & Characterization Resin Solid Support (Resin) AA_Coupling Amino Acid Coupling Cycles Resin->AA_Coupling Linker_Incorporation This compound Incorporation AA_Coupling->Linker_Incorporation Cleavage Cleavage from Resin Linker_Incorporation->Cleavage CuAAC CuAAC Reaction (Click Chemistry) Cleavage->CuAAC Purification HPLC Purification CuAAC->Purification Azide_Drug Azide-Modified Drug Azide_Drug->CuAAC Characterization Mass Spectrometry Analysis Purification->Characterization

Figure 1: Overall workflow for the synthesis of a peptide-drug conjugate.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Alkyne-Modified Peptide

This protocol describes the manual synthesis of a peptide with the this compound linker incorporated at the N-terminus on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection (Initial):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 eq. to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the peptide sequence.

  • This compound Linker Incorporation:

    • After the final amino acid has been coupled and its Fmoc group removed, couple the this compound linker using the same coupling procedure as for the amino acids (Step 3).

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-propargyl-MPBA linker using the standard deprotection protocol (Step 2).

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (5x), DCM (5x), and methanol (B129727) (3x). Dry the resin under vacuum.

SPPS_Cycle Start Start with Deprotected Peptide-Resin Coupling Couple next Fmoc-Amino Acid (DIC/Oxyma) Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 End Next Cycle or Final Peptide Wash2->End End->Coupling for next amino acid

Figure 2: The iterative cycle of solid-phase peptide synthesis (SPPS).

Cleavage and Deprotection of the Alkyne-Modified Peptide

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • 1,2-Ethanedithiol (EDT) (optional, for peptides containing Trp or Cys)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas source

Cleavage Cocktail (Reagent K):

ComponentPercentage
TFA82.5%
Phenol5%
Water5%
Thioanisole5%
EDT2.5%

Protocol:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate in a cold centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-modified peptide with an azide-modified drug in solution.

Materials:

  • Alkyne-modified peptide

  • Azide-modified drug

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)

  • N,N-Dimethylformamide (DMF) or a mixture of water and a co-solvent (e.g., t-butanol, DMSO)

  • Nitrogen or argon gas

Protocol:

  • Dissolve the alkyne-modified peptide (1 eq.) and the azide-modified drug (1.1-1.5 eq.) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (1-2 eq.) and, if used, THPTA (1-2 eq.) in water.

  • Degas all solutions by bubbling with nitrogen or argon for 10-15 minutes.

  • Add the copper sulfate solution to the peptide/drug mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature, protected from light, for 4-24 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Once the reaction is complete, the crude peptide-drug conjugate can be purified directly.

CuAAC_Mechanism Reactants Alkyne-Peptide Azide-Drug Product Peptide-Triazole-Drug Conjugate Reactants->Product Click Reaction Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Catalyst->Product

Figure 3: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Purification and Characterization

Purification by HPLC:

  • The crude peptide-drug conjugate is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA.

  • Fractions are collected and analyzed by LC-MS to identify those containing the pure product.

  • The pure fractions are pooled and lyophilized to obtain the final peptide-drug conjugate as a white powder.

Characterization by Mass Spectrometry:

  • The identity and purity of the final conjugate are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • The observed molecular weight should correspond to the calculated molecular weight of the peptide-drug conjugate.

Data Presentation

The following tables provide representative data for the synthesis of a hypothetical peptide-drug conjugate using the described protocols. Actual results may vary depending on the specific peptide sequence and drug molecule.

Table 1: Summary of Peptide Synthesis and Cleavage

ParameterResult
Resin Loading0.6 mmol/g
Synthesis Scale0.1 mmol
Crude Peptide Yield (after cleavage)75%
Crude Peptide Purity (by HPLC)65%

Table 2: Summary of CuAAC Reaction and Purification

ParameterResult
CuAAC Reaction Conversion (by LC-MS)>95%
Purified Peptide-Drug Conjugate Yield45% (based on starting crude peptide)
Final Purity (by HPLC)>98%

Table 3: Characterization of the Final Peptide-Drug Conjugate

AnalysisExpected Mass (Da)Observed Mass (Da)
ESI-MS2548.22548.5

Conclusion

The use of the this compound linker in conjunction with Fmoc-based solid-phase peptide synthesis and subsequent copper-catalyzed azide-alkyne cycloaddition provides a robust and versatile platform for the synthesis of well-defined peptide-drug conjugates. The protocols outlined in this document offer a comprehensive guide for researchers in the field of drug development, enabling the efficient production of these promising therapeutic agents. Careful optimization of each step, particularly the purification of the final conjugate, is crucial for obtaining high-purity material for biological evaluation.

References

Troubleshooting & Optimization

Preventing side reactions of the propargyl group during Fmoc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding side reactions of the propargyl group during Fmoc deprotection in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions involving the propargyl group during Fmoc deprotection?

The primary side reaction is the modification of the terminal alkyne of the propargyl group. Under the basic conditions of Fmoc deprotection, typically using piperidine (B6355638), the terminal alkyne can undergo a Michael-type addition with piperidine. This results in the formation of a piperidine adduct, leading to a mass increase of +85 Da in the final peptide. This reaction is particularly problematic as it consumes the desired product and introduces a significant impurity that can be difficult to separate.

Q2: Why is the terminal alkyne of the propargyl group susceptible to this side reaction?

The hydrogen on the terminal alkyne (a propargylic proton) is weakly acidic. The basic nature of the piperidine solution used for Fmoc removal can facilitate the deprotonation of this hydrogen, forming a reactive alkynide anion. This anion, or the polari[1][2]zed alkyne itself, is susceptible to nucleophilic attack by piperidine, leading to the formation of the unwanted adduct.

Q3: How can I prevent the piperidine adduct formation?

The most effective strategy is to modify the Fmoc deprotection cocktail by adding a "scavenger." Scavengers are reagents that can react with and neutralize the reactive species or intermediates that lead to the side reaction. For protecting the propargyl group, the addition of a mild acid or a scavenger that can trap the piperidine-derived reactive species is recommended.

Troubleshooting Guide: Preventing Propargyl Side Reactions

Issue: Mass spectrometry analysis of my peptide shows an unexpected mass increase of +85 Da.

This indicates the formation of a piperidine adduct with the propargyl group. Follow the steps below to mitigate this side reaction.

Step 1: Diagnostic Workflow

Use the following workflow to diagnose and solve the issue.

G start Mass Spec shows +85 Da adduct q1 Is a propargyl-containing amino acid present? start->q1 a1_yes Likely Piperidine Adduct Formation q1->a1_yes Yes a1_no Investigate other potential side reactions q1->a1_no No sol1 Incorporate Scavenger in Fmoc Deprotection Cocktail a1_yes->sol1 sol2 Optimize Scavenger Concentration and Reaction Time sol1->sol2 end Verify Peptide Integrity (LC-MS) sol2->end

Caption: Troubleshooting workflow for +85 Da adduct.

Step 2: Implement a Scavenger in the Deprotection Cocktail

The addition of a scavenger to the piperidine deprotection solution is the primary method to prevent this side reaction. Thiol-based scavengers are particularly effective.

Recommended Scavenger Cocktails
ScavengerConcentration in 20% Piperidine/DMFEfficacy & Notes
1,2-Ethanedithiol (B43112) (EDT) 0.1 M - 0.2 MHighly effective in preventing the piperidine addition. EDT acts as a proton source and can quench reactive intermediates. It is a commonly used and well-validated scavenger for this purpose.
Dithiothreitol (DTT[3]) 0.1 MAnother effective thiol-based scavenger that helps maintain a reducing environment and prevents various side reactions.
Triisopropylsilane [3]--INVALID-LINK--4 1-5% (v/v)While primarily used as a cation scavenger during final cleavage, low concentrations of TIPS in the deprotection cocktail can help quench reactive species.

Experimental Proto[5][6]cols

Protocol 1: Fmoc Deprotection using EDT Scavenger

This protocol details the preparation and use of a modified Fmoc deprotection solution containing 1,2-ethanedithiol (EDT).

Materials:

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 1,2-Ethanedithiol (EDT)

  • Peptidyl-resin containing a propargyl group

Procedure:

  • Prepare the Deprotection Cocktail:

    • In a designated chemical fume hood, prepare a 20% (v/v) solution of piperidine in DMF.

    • To this solution, add 1,2-ethanedithiol (EDT) to a final concentration of 0.1 M.

    • Example: For 100 mL of solution, add 20 mL of piperidine to 80 mL of DMF. Then, add approximately 0.94 mL of EDT.

    • Mix the solution thoroughly. Prepare this solution fresh daily.

  • Fmoc Deprotection Step:

    • Swell the peptidyl-resin in DMF.

    • Drain the DMF and add the prepared deprotection cocktail (20% piperidine, 0.1 M EDT in DMF) to the resin.

    • Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).

    • Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine, EDT, and the cleaved Fmoc-adduct.

  • Verification: [5] * After completing the synthesis and cleaving the peptide from the resin, analyze the crude product by LC-MS.

    • Compare the mass spectrum to the expected molecular weight of the desired peptide to confirm the absence of the +85 Da adduct.

Chemical Mechanism Overview

The following diagram illustrates the problem of piperidine addition and the proposed solution using a thiol scavenger.

G cluster_problem Problem: Piperidine Addition cluster_solution Solution: Thiol Scavenger Peptide_P Peptide-Propargyl Adduct Piperidine Adduct (+85 Da) Peptide_P->Adduct Michael Addition Piperidine Piperidine (Base) Piperidine->Adduct Peptide_S Peptide-Propargyl Protected_Peptide Intact Peptide Peptide_S->Protected_Peptide Piperidine_S Piperidine (Base) Piperidine_S->Protected_Peptide Scavenger Thiol Scavenger (e.g., EDT) Scavenger->Protected_Peptide Prevents Adduct Formation

Caption: Mechanism of piperidine adduct formation and its prevention.

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with peptides modified with Fmoc-N-propargyl-4-maleimidophenyl butyric acid (MPBA). This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the unique purification challenges presented by this dual-functional linker, which incorporates both a propargyl group for click chemistry and a maleimide (B117702) group for thiol conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of an N-propargyl-MPBA modification in peptide synthesis?

The N-propargyl-MPBA moiety is a bifunctional linker incorporated into a peptide sequence. Its purpose is to enable dual, orthogonal conjugation strategies. The propargyl group (an alkyne) is used for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). The maleimide group is a Michael acceptor that reacts specifically with thiol groups, such as those on cysteine residues of proteins or other molecules. This allows for the creation of complex bioconjugates.

Q2: What are the main purification challenges associated with peptides containing N-propargyl-MPBA?

The primary challenges stem from the physicochemical properties of the modification:

  • Maleimide Instability : The maleimide ring is highly susceptible to hydrolysis (ring-opening) at neutral to basic pH, forming a maleamic acid. This introduces a hard-to-separate impurity with an added mass of +18 Da.[1][2]

  • Reactivity with Scavengers : The maleimide group will react with common thiol-based scavengers (e.g., dithiothreitol, DTT) used during the final peptide cleavage from the resin.

  • Increased Hydrophobicity : The entire N-propargyl-MPBA linker is large and hydrophobic, which can lead to peptide aggregation during synthesis and purification.[3][4] This often results in poor solubility, low recovery, and broad peaks during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5]

Q3: Can I use a standard TFA cleavage cocktail for a peptide containing a maleimide group?

No. Standard cleavage cocktails often contain thiol-based scavengers to protect sensitive residues like tryptophan or methionine. These scavengers will irreversibly react with the maleimide group, rendering it inactive for its intended conjugation. A modified, thiol-free cleavage cocktail is mandatory. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

Q4: How can I prevent the degradation of the maleimide group during purification?

To maintain the integrity of the maleimide ring, strict pH control is essential.

  • RP-HPLC Buffers : Always use mobile phases with a low pH. The standard use of 0.1% TFA in both water (Buffer A) and acetonitrile (B52724) (Buffer B) maintains a pH of ~2, which effectively suppresses maleimide hydrolysis.[2][6]

  • Post-Purification Handling : After lyophilization, store the peptide in a dry, cold environment. When dissolving for conjugation, use a buffer with a pH between 6.5 and 7.5, and use the solution immediately, as the maleimide ring is less stable at these pH values.

Q5: What are the most common side products I should look for during analysis?

The most common side products are related to the peptide synthesis process itself or the instability of the maleimide group. After synthesis and cleavage, your crude product may contain deletion sequences, truncated peptides, or peptides with incomplete side-chain deprotection.[7] The specific side products related to the N-propargyl-MPBA modification include:

  • Hydrolyzed Maleimide : The target peptide mass plus 18.01 Da (addition of H₂O).[1]

  • Scavenger Adducts : If thiol-based scavengers were accidentally used, you would see adducts corresponding to their mass.

  • Oxidized Peptide : Peptides containing Met, Cys, or Trp may show additions of +16 Da (oxidation).[1][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification and analysis of your N-propargyl-MPBA modified peptide.

Reversed-Phase HPLC (RP-HPLC) Issues

Q: My HPLC chromatogram shows very broad or tailing peaks. What's wrong? A: This is a common issue for hydrophobic and aggregating peptides.[3]

  • Cause - Peptide Aggregation : The hydrophobic linker promotes self-association.

    • Solution : Increase the column temperature to 40-60°C. Higher temperatures reduce solvent viscosity and disrupt hydrogen bonds, often leading to sharper peaks.[3] You can also try adding organic modifiers like isopropanol (B130326) to the mobile phase or dissolving the crude peptide in a stronger solvent like DMSO before injection.[4][5]

  • Cause - Secondary Interactions : The peptide may be interacting with free silanol (B1196071) groups on the C18 column.

    • Solution : Ensure your mobile phase contains an effective ion-pairing agent. A concentration of 0.1% TFA is typically sufficient to minimize these interactions and improve peak shape.[3]

  • Cause - Suboptimal Gradient : A steep gradient may not provide adequate resolution.

    • Solution : Optimize your gradient. Run a broad "scouting" gradient first (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution percentage. Then, run a shallower, targeted gradient around that point (e.g., 30-50% Acetonitrile over 40 minutes) to improve separation.[3]

Q: I'm seeing multiple peaks close to my main product peak. How do I identify them? A: These are likely synthesis-related impurities or degradation products.

  • Cause - Maleimide Hydrolysis : A peak eluting slightly earlier than your main product is often the hydrolyzed form (+18 Da), as the opened ring is more polar.

    • Solution : Collect both fractions and analyze via mass spectrometry to confirm the mass difference. If hydrolysis is significant, ensure all your HPLC solvents contain 0.1% TFA and that your crude material was handled under acidic conditions.

  • Cause - Deletion/Truncated Sequences : These are common in solid-phase peptide synthesis.

    • Solution : These impurities are often difficult to separate. A high-resolution column and an optimized shallow gradient are your best tools. Sometimes, a different stationary phase (e.g., C8 or Phenyl) can alter selectivity and improve separation.[4]

Q: The recovery of my peptide from the HPLC is very low. Where is it going? A: Low recovery is a frequent problem with "sticky" hydrophobic peptides.

  • Cause - Poor Solubility : The peptide may be precipitating in the sample injector or on the column.

    • Solution : Dissolve the crude peptide in a small amount of a strong organic solvent (DMSO, DMF) before diluting it with the HPLC mobile phase for injection.[4]

  • Cause - Irreversible Adsorption : The peptide may be sticking to the column frits or the stationary phase.

    • Solution : Passivating the HPLC system may help. Increasing the column temperature can also improve solubility and recovery.[3] After the run, flushing the column with a high concentration of organic solvent (e.g., 95% isopropanol) can help elute strongly bound material.

Mass Spectrometry (MS) Analysis Issues

Q: My mass spectrum shows a peak at [M+18]+. What does this mean? A: This is the molecular ion corresponding to your peptide with an additional mass of 18 Da, which is the mass of a water molecule.

  • Cause : This is almost certainly due to the hydrolysis of the maleimide ring, converting it to a maleamic acid.[1]

  • Solution : This confirms the presence of the hydrolyzed impurity. Use HPLC to quantify the relative amounts of the correct mass and the [M+18]+ species. If the hydrolyzed portion is high, review your cleavage and handling procedures to ensure a consistently low pH was maintained.

Q: I see other unexpected masses, such as [M+136]+ or [M+54]+. What are they? A: These masses often correspond to adducts formed with scavengers during TFA cleavage.

  • Cause : Cations generated from protecting groups or the resin linker during cleavage can react with your peptide if not properly "scavenged". Triisopropylsilane (TIS) is a common scavenger.

  • Solution : Analyze the mass difference to identify the adduct. For example, a TIS adduct might appear as fragments. These side products can sometimes be separated by HPLC. To avoid them, ensure a sufficient concentration of scavengers (like TIS and water) is used in the cleavage cocktail.

Quantitative Data Summary
Table 1: Common Mass Shifts in MS Analysis
Mass Shift (Da)IdentityProbable Cause
+18.01Water AdductHydrolysis of the maleimide ring.[1]
+15.99OxidationOxidation of Met, Trp, or Cys residues.[1][8]
-1.01DeamidationDeamidation of Asn or Gln residues.
+54.0, +72.0, etc.Cleavage AdductsCovalent modification by cleavage cocktail scavengers or byproducts (e.g., from TIS).
-85.09Piperidine AdductFormation of 3-(1-piperidinyl)alanine from C-terminal cysteine during Fmoc deprotection.[9]
Table 2: RP-HPLC Troubleshooting Guide
IssuePotential CauseRecommended Action
Broad/Tailing Peaks Peptide AggregationIncrease column temperature (40-60°C); use a shallower gradient.[3]
Secondary Silanol InteractionsEnsure 0.1% TFA is present in mobile phases.[3]
Low Recovery Poor Sample SolubilityDissolve crude peptide in minimal DMSO before diluting with Buffer A.[4]
Irreversible AdsorptionFlush column with strong organic solvent (Isopropanol) post-run.
Split Peaks Column Overload / DegradationInject less material; check column performance with a standard; replace column if necessary.[10]
Sample dissolved in strong solventWhenever possible, dissolve the sample in the initial mobile phase.[10]
Poor Resolution Suboptimal Gradient/SelectivityTest a shallower gradient; try a different stationary phase (e.g., C8, Phenyl).[4]
Experimental Protocols
Protocol 1: RP-HPLC Purification of N-propargyl-MPBA Peptides
  • Column : C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase Preparation :

    • Buffer A : 0.1% (v/v) TFA in HPLC-grade water.

    • Buffer B : 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas both buffers before use.

  • Sample Preparation :

    • Weigh the lyophilized crude peptide.

    • Dissolve in a minimal volume of DMSO or 50% Acetonitrile/Water.

    • Dilute with Buffer A to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography Method :

    • Equilibration : Equilibrate the column with 5-10 column volumes of the initial gradient conditions.

    • Scouting Run : Perform an initial broad gradient run (e.g., 5% to 95% Buffer B over 30 minutes) to determine the retention time of the target peptide.

    • Optimized Run : Design a shallow gradient around the elution point. For example, if the peptide elutes at 45% B, a new gradient could be 35% to 55% B over 40 minutes.[3]

    • Flow Rate : 1.0 mL/min for an analytical column (4.6 mm ID); adjust for preparative scale.

    • Detection : Monitor absorbance at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present).[7]

    • Temperature : Set column heater to 40°C to improve peak shape.

  • Fraction Collection : Collect fractions across the main peak and any significant side peaks.

  • Analysis : Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure target peptide with the correct mass.

  • Lyophilization : Pool the pure fractions and freeze-dry to obtain the final product as a white powder.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation : Dilute a small aliquot of the crude material or a purified HPLC fraction in 50% Acetonitrile / 0.1% Formic Acid to a final concentration of ~10-20 pmol/µL. Formic acid is preferred over TFA for MS as it causes less ion suppression.

  • Instrumentation : Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Acquisition : Acquire the full MS scan over a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 500-2000). Look for the expected charge state envelope for ESI.

  • Data Analysis :

    • Deconvolute the ESI mass spectrum to determine the neutral mass of the peptide.

    • Compare the observed mass to the theoretical calculated mass.

    • Search for peaks corresponding to the masses listed in Table 1 , especially the +18 Da peak for maleimide hydrolysis.

    • If necessary, perform MS/MS fragmentation to confirm the peptide sequence.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification & Analysis spps Fmoc Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection (Thiol-Free Cocktail) spps->cleavage crude_analysis Crude Peptide Analysis (LC-MS) cleavage->crude_analysis purification Preparative RP-HPLC (Low pH, Temp Control) crude_analysis->purification fraction_analysis Fraction Analysis (LC-MS) purification->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure Peptide Product lyophilization->final_product

Caption: General workflow for synthesis and purification of N-propargyl-MPBA modified peptides.

troubleshooting_flowchart cluster_hplc HPLC Issues cluster_ms MS Issues cluster_solutions Potential Solutions start Problem Identified: Poor HPLC Profile or Incorrect Mass broad_peaks Broad / Tailing Peaks start->broad_peaks Poor Peak Shape low_recovery Low Recovery start->low_recovery extra_peaks Unexpected Peaks start->extra_peaks Co-eluting Impurities mass_plus_18 Mass is [M+18]+ start->mass_plus_18 Incorrect Mass other_mass Other Unexpected Masses start->other_mass Incorrect Mass sol_temp Increase Column Temp (40-60°C) broad_peaks->sol_temp sol_gradient Optimize Gradient (Make Shallower) broad_peaks->sol_gradient low_recovery->sol_temp sol_dmso Dissolve Crude in DMSO low_recovery->sol_dmso extra_peaks->mass_plus_18 extra_peaks->sol_gradient sol_checkph Verify Low pH (~2) of Mobile Phase mass_plus_18->sol_checkph Cause: Maleimide Hydrolysis sol_checkscav Verify Thiol-Free Cleavage Cocktail other_mass->sol_checkscav Cause: Scavenger Adducts

Caption: Troubleshooting flowchart for common purification and analysis issues.

References

Technical Support Center: Peptide Cyclization with Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide cyclization utilizing the Fmoc-N-propargyl-MPBA linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in peptide cyclization?

This compound is a propargyl-substituted 4-(hydroxymethyl)phenoxyacetic acid (MPBA) linker. It is utilized in solid-phase peptide synthesis (SPPS) to introduce a terminal alkyne functionality onto a peptide. This alkyne group serves as a reactive handle for subsequent cyclization reactions, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or gold-catalyzed cyclization.

Q2: What are the primary methods for cyclizing a peptide synthesized with this compound?

The two primary methods for cyclizing a peptide containing a propargyl group are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click chemistry" reaction involves the formation of a stable triazole linkage between the terminal alkyne of the propargyl group and an azide (B81097) functionality introduced elsewhere in the peptide sequence (e.g., via an azido-lysine residue).

  • Gold(I)-Catalyzed Cyclization: This method utilizes a gold(I) catalyst to activate the propargyl group, enabling an intramolecular reaction with a nucleophilic side chain (e.g., the amino group of lysine) or the N-terminal amine to form the cyclic peptide.[1][2][3][4][5]

Q3: What are the common causes of low yield in peptide cyclization?

Low yields in peptide cyclization can stem from several factors, including:

  • Incomplete linear peptide synthesis: Errors during solid-phase peptide synthesis (SPPS), such as incomplete coupling or deprotection, will result in a lower amount of the correct linear precursor available for cyclization.[6]

  • Steric hindrance: Bulky amino acid residues near the cyclization site can impede the intramolecular reaction.[6]

  • Unfavorable peptide conformation: The linear peptide may adopt a conformation that is not conducive to cyclization.[6]

  • Suboptimal reaction conditions: Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact cyclization efficiency.

  • Side reactions: The formation of byproducts, such as dimers or other oligomers, can reduce the yield of the desired monomeric cyclic peptide.

Troubleshooting Guides

Issue 1: Low Yield of the Cyclized Peptide

If you are experiencing low yields of your target cyclic peptide, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Cyclization Yield

LowYieldTroubleshooting Start Low Cyclization Yield CheckLinearPeptide Verify Purity of Linear Precursor Start->CheckLinearPeptide OptimizeSPPS Optimize SPPS Conditions (Coupling, Deprotection) CheckLinearPeptide->OptimizeSPPS Impure OptimizeCyclization Optimize Cyclization Conditions CheckLinearPeptide->OptimizeCyclization Pure OptimizeSPPS->OptimizeCyclization ChangeCatalyst Screen Different Catalysts/ Ligands OptimizeCyclization->ChangeCatalyst No Improvement End Improved Yield OptimizeCyclization->End Improved ChangeSolvent Vary Solvent System ChangeCatalyst->ChangeSolvent ChangeTempTime Adjust Temperature and Reaction Time ChangeSolvent->ChangeTempTime PeptideModification Modify Peptide Sequence ChangeTempTime->PeptideModification IntroduceTurn Incorporate Turn-Inducing Residues (e.g., Pro, Gly) PeptideModification->IntroduceTurn Possible PeptideModification->End Not Possible IntroduceTurn->End

Caption: A workflow diagram for troubleshooting low peptide cyclization yields.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Poor Quality of Linear Peptide Analyze the crude linear peptide by LC-MS to confirm its identity and purity. If significant impurities are present, re-synthesize the linear peptide, optimizing coupling and deprotection steps during SPPS.
Suboptimal Cyclization Conditions For CuAAC: Screen different copper sources (e.g., CuI, CuSO₄/sodium ascorbate) and ligands. Vary the solvent (e.g., DMF, DMSO, or mixtures) and temperature.[7][8] For Gold Catalysis: Test different gold(I) catalysts and ligands. Optimize the reaction time and temperature. Note that some amino acid side chains (e.g., methionine) may coordinate with the gold catalyst, inhibiting the reaction.[9][10]
Unfavorable Peptide Conformation Introduce turn-inducing amino acids such as proline or glycine (B1666218) into the peptide backbone to pre-organize the peptide for cyclization.[6]
Steric Hindrance If possible, redesign the peptide to move bulky amino acids away from the cyclization sites.
Issue 2: Formation of Dimers and Oligomers in CuAAC Cyclization

A common side reaction in on-resin CuAAC is the formation of cyclic dimers or higher-order oligomers, especially with longer peptide chains.[7]

Troubleshooting Workflow for Dimer/Oligomer Formation

DimerFormationTroubleshooting Start High Dimer/Oligomer Formation CheckPeptideLength Is Peptide > 6 Residues? Start->CheckPeptideLength OnResinVsSolution Consider Solution-Phase Cyclization at High Dilution CheckPeptideLength->OnResinVsSolution Yes ModifyOnResin Modify On-Resin Conditions CheckPeptideLength->ModifyOnResin No End Increased Monomer Yield OnResinVsSolution->End AdjustSolvent Adjust Solvent Composition to Minimize Inter-chain H-bonding ModifyOnResin->AdjustSolvent ChangeCatalystSystem Optimize Catalyst and Ligand System AdjustSolvent->ChangeCatalystSystem ChangeCatalystSystem->End

Caption: A decision-making workflow to address the formation of dimers and oligomers.

Factors Influencing Monomer vs. Dimer Formation:

FactorInfluence on Cyclization OutcomeRecommendations
Peptide Length Peptides shorter than six residues tend to favor the formation of cyclic monomers. Longer peptides are more prone to cyclodimerization on-resin.[7]For longer peptides, consider solution-phase cyclization at high dilution (0.1-1 mM) to favor intramolecular reaction.[6]
Solvent The solvent can influence peptide conformation and aggregation. Solvents that promote inter-chain hydrogen bonding can lead to dimerization.[7]Experiment with different solvents or solvent mixtures (e.g., DMF, DCM, DMSO) to find conditions that favor a cyclization-competent conformation of the monomer.
Catalyst System The choice of copper source and ligand can affect the reaction kinetics and selectivity.The use of certain ligands, such as piperidine, has been shown to influence the formation of monomeric cyclic products.[8]

Experimental Protocols

Protocol 1: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • Peptide Synthesis:

    • Synthesize the linear peptide on a solid support using standard Fmoc-SPPS.

    • Incorporate an azide-containing amino acid (e.g., Fmoc-Lys(N₃)-OH) at the desired position for cyclization.

    • The peptide should have a terminal alkyne introduced via the this compound linker.

  • On-Resin Cyclization:

    • Swell the peptide-resin in dichloromethane (B109758) (DCM) (10 mL/g of resin) for 10 minutes.

    • Degas dimethyl sulfoxide (B87167) (DMSO) (12 mL/g of resin) by bubbling with nitrogen for at least 10 minutes.

    • Dissolve copper(I) bromide (CuBr) (1 equivalent based on resin loading) completely in the degassed DMSO.

    • Remove the DCM from the resin and add the CuBr/DMSO solution.

    • Add 1 equivalent of a 0.1 M aqueous solution of ascorbic acid.

    • Add 10 equivalents of 2,6-lutidine and 10 equivalents of diisopropylethylamine (DIEA).

    • Purge the reaction vessel with nitrogen for 5 minutes.

    • Seal the vessel and shake gently at room temperature for 16-18 hours.

    • Filter the resin and wash sequentially with isopropanol/DMSO (5:3 v/v), DMF, and DCM.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the cyclic peptide by reverse-phase HPLC.

Protocol 2: On-Resin Gold(I)-Catalyzed Cyclization

This protocol is based on the cyclization of N-propargylated peptides and may require sequence-specific optimization.

  • Peptide Synthesis:

    • Synthesize the linear peptide on a solid support using standard Fmoc-SPPS, incorporating the this compound linker.

    • The peptide should contain a nucleophilic amino acid side chain (e.g., Lys) or have a free N-terminus to participate in the cyclization.

  • On-Resin Cyclization:

    • Swell the peptide-resin in a suitable solvent such as DMF.

    • Prepare a solution of the gold(I) catalyst (e.g., (JohnPhos)Au(MeCN)SbF₆, 2 equivalents) in the reaction solvent.

    • Add the catalyst solution to the resin.

    • Agitate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 30-60 minutes.[11]

    • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and deprotect the side chains using an appropriate cleavage cocktail.

    • Precipitate and purify the cyclic peptide as described for the CuAAC protocol.

Data Presentation

Table 1: Comparison of Common Copper Sources for On-Resin CuAAC

Copper SourceCommon Reducing AgentTypical SolventAdvantagesDisadvantages
CuSO₄·5H₂OSodium AscorbateDMF, DMSO/H₂OReadily available, inexpensiveTwo-component system
CuINone (Cu(I) source)DMF, DMSOSingle-component copper sourceCan be less soluble
CuBrNone (Cu(I) source)DMF, DMSOGood reactivityAir-sensitive

Table 2: Troubleshooting Common Issues in Peptide Cyclization

IssueObservation by LC-MSPotential Cause(s)Suggested Action(s)
Low Conversion High intensity peak for linear peptide, low intensity for cyclic product.Inefficient catalysis, unfavorable conformation, steric hindrance.Screen different catalysts/ligands, change solvent, increase temperature, introduce turn-inducing residues.[6]
Dimer/Oligomer Formation Peaks corresponding to multiples of the peptide mass.High on-resin concentration, peptide aggregation, long peptide sequence.Switch to solution-phase cyclization at high dilution, alter solvent to disrupt aggregation.[7]
Side Product Formation (Gold Catalysis) Unidentified peaks in the chromatogram.Coordination of catalyst to certain residues (e.g., Met, Cys), side reactions of the activated alkyne.If possible, replace problematic residues or use a different cyclization strategy.

References

Technical Support Center: Fmoc-N-propargyl-MPBA in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-N-propargyl-MPBA in your peptide synthesis workflows. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of the alkyne group under standard Solid-Phase Peptide Synthesis (SPPS) conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the propargyl group of this compound during standard Fmoc-SPPS cycles?

A1: The alkyne group of this compound is generally stable under the standard conditions of Fmoc-based SPPS. This includes repeated treatments with piperidine (B6355638) for Fmoc deprotection and the final cleavage from the resin using Trifluoroacetic Acid (TFA). The propargyl ether linkage and the alkyl alkyne side chain are robust and do not typically react with the reagents used in these steps.

Q2: What are the recommended conditions for Fmoc deprotection when using this compound?

A2: Standard Fmoc deprotection protocols are compatible with the N-propargyl group. A solution of 20% piperidine in N,N-dimethylformamide (DMF) is typically used. The reaction is usually complete within 10-20 minutes at room temperature. It is important to ensure complete removal of the Fmoc group before proceeding to the next coupling step to avoid deletion sequences.

Q3: Are there any known side reactions involving the alkyne group during SPPS?

A3: While the alkyne group is largely inert to standard SPPS reagents, the potential for side reactions, though minimal, should be considered, especially during subsequent modifications like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." One possible, though less common, side reaction is the Glaser coupling (alkyne-alkyne dimerization), which can be promoted by the presence of copper catalysts. To avoid this, it is recommended to perform on-resin click chemistry with careful control of copper(I) concentration and to use ligands that stabilize the catalyst.

Q4: Can the alkyne group be affected by the final TFA cleavage cocktail?

A4: The alkyne group is stable to TFA. Standard cleavage cocktails, such as 95% TFA with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), can be used without significant degradation of the propargyl moiety. The choice of scavengers should be dictated by the other amino acids present in the peptide sequence.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the final peptide Incomplete coupling of this compound or subsequent amino acids.Optimize coupling conditions. Consider using a stronger activating agent like HATU or HBTU. Double coupling for the amino acid following the N-propargyl-MPBA residue may also be beneficial.
Presence of unexpected peaks in Mass Spectrometry analysis Incomplete Fmoc deprotection leading to deletion sequences. Side reactions such as aspartimide formation if Asp is present. Dimerization of the alkyne during subsequent modifications.Ensure complete Fmoc deprotection by monitoring with a Kaiser test or by extending the deprotection time. For aspartimide-prone sequences, consider using protecting groups like Hmb on the preceding amino acid. For click chemistry, optimize catalyst concentration and reaction time to minimize dimerization.
Difficulty in purifying the final peptide Aggregation of the peptide on the resin.Use aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add chaotropic salts. Synthesize at a higher temperature or use a resin with a lower loading capacity.
Failed or inefficient on-resin click chemistry Steric hindrance around the alkyne group. Poor swelling of the resin in the click chemistry reaction solvent. Inactive catalyst.Ensure the resin is properly swelled in a compatible solvent (e.g., DMF/water mixtures). Use a freshly prepared copper(I) catalyst solution. Consider using a longer linker to move the alkyne further from the peptide backbone if steric hindrance is suspected.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Treat the resin-bound peptide with a solution of 20% piperidine in DMF (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 10-20 minutes.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the complete removal of the Fmoc group.

Standard Cleavage and Deprotection Protocol
  • Wash the dried peptide-resin with dichloromethane (B109758) (DCM).

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Visualizations

SPPS Workflow for Incorporating this compound

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Couple This compound Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Coupling2->Deprotection3 Coupling3 Couple Fmoc-AA-OH Deprotection3->Coupling3 Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling3->Cleavage ...repeat cycles... Peptide Peptide with Propargyl Group Cleavage->Peptide

Caption: Standard SPPS cycle for incorporating this compound.

Troubleshooting Logic for Alkyne Stability Issues

Troubleshooting_Alkyne Start Unexpected Mass Spec Peak (Potential Alkyne Modification) Check_SPPS Review SPPS Conditions Start->Check_SPPS Check_Click Review Click Chemistry Conditions Start->Check_Click Piperidine Prolonged Piperidine Exposure? Check_SPPS->Piperidine TFA_Cocktail Harsh TFA Cocktail? Check_SPPS->TFA_Cocktail Copper_Catalyst Excess Copper(I) or Absence of Ligand? Check_Click->Copper_Catalyst Piperidine->TFA_Cocktail No Optimize_Deprotection Action: Minimize Deprotection Time Piperidine->Optimize_Deprotection Yes Optimize_Cleavage Action: Use Milder Scavengers TFA_Cocktail->Optimize_Cleavage Yes End Problem Resolved TFA_Cocktail->End No Optimize_Click Action: Titrate Copper(I) and Add Stabilizing Ligand Copper_Catalyst->Optimize_Click Yes Copper_Catalyst->End No Optimize_Deprotection->End Optimize_Cleavage->End Optimize_Click->End

Caption: Troubleshooting workflow for potential alkyne side reactions.

Technical Support Center: Minimizing Byproducts in Click Reactions Involving Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproducts in click reactions utilizing Fmoc-N-propargyl-MPBA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a propargyl-substituted MPBA (4-hydroxy-3-methoxyphenoxy-butyric acid) linker. It is primarily used in solid-phase peptide synthesis (SPPS) for the introduction of a terminal alkyne functionality onto a peptide or other molecule. This alkyne group serves as a handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click reaction.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, compatible with standard Fmoc-based SPPS.

Q2: What are the main advantages of using an MPBA-based linker in peptide synthesis?

A2: The primary advantage of the MPBA linker, a modification of the traditional Wang linker, is the significant reduction in C-terminal amino acid racemization during the initial coupling of the first amino acid to the resin.[2] This leads to higher purity of the final peptide product.

Q3: What is the fundamental principle of the click reaction (CuAAC)?

A3: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne (such as the one on this compound) and an azide. The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3]

Q4: Is the propargyl group stable during the Fmoc deprotection step?

A4: The propargyl group is generally stable under the standard Fmoc deprotection conditions, which typically involve treatment with a mild base like 20% piperidine (B6355638) in DMF. However, prolonged exposure or harsh basic conditions should be avoided to prevent potential side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during click reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Click Reaction Product 1. Oxidation of Cu(I) catalyst: The active catalyst is Cu(I), which can be easily oxidized to inactive Cu(II) by atmospheric oxygen.- Ensure all solvents and reagents are thoroughly degassed before use. - Prepare the sodium ascorbate (B8700270) solution fresh for each experiment. - Work under an inert atmosphere (e.g., nitrogen or argon). - Consider using a Cu(I)-stabilizing ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
2. Insufficient reducing agent: The amount of sodium ascorbate may not be enough to maintain a sufficient concentration of Cu(I).- Use a molar excess of sodium ascorbate relative to the copper sulfate (B86663) (typically 2-5 equivalents).
3. Steric hindrance on the solid support: The peptide-resin matrix may prevent the azide-containing molecule from accessing the propargyl group.- Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF, NMP) before starting the reaction. - Consider using a longer spacer between the peptide and the propargyl group if possible.
4. Peptide aggregation: The peptide chains on the resin may aggregate, burying the alkyne groups.- Add chaotropic salts (e.g., LiCl) or organic co-solvents (e.g., DMSO) to disrupt secondary structures. - Perform the reaction at a slightly elevated temperature (e.g., 40-50°C).
Formation of a Significant Byproduct with a Mass of +51 Da Piperidine adduct formation: If the peptide contains a C-terminal cysteine, the basic conditions of Fmoc deprotection can lead to the formation of a dehydroalanine (B155165) intermediate, which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.- Utilize a sterically bulky protecting group for the cysteine side chain (e.g., Trt).
Presence of Deletion Sequences in the Final Product Incomplete Fmoc deprotection: If the Fmoc group is not completely removed before the next coupling cycle, it will result in a peptide sequence missing one or more amino acids.- Increase the deprotection time or use a more effective deprotection solution (e.g., DBU in DMF).
Loss of Peptide from the Resin, Especially with Proline at the C-terminus Diketopiperazine formation: The deprotected N-terminal amine of a dipeptide on the resin can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent with proline.- Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. - Couple a pre-formed dipeptide instead of single amino acids for the first two residues.
Side Reactions During Final Cleavage Alkylation of sensitive residues: During the final TFA cleavage of the peptide from the resin, reactive species from the linker or protecting groups can alkylate sensitive amino acid residues like tryptophan or tyrosine.- Use a cleavage cocktail containing scavengers such as triisopropylsilane (B1312306) (TIS) and water.[2]

Quantitative Data on Byproducts

While specific quantitative data for byproducts originating directly from the this compound linker during the click reaction are not extensively reported in the literature, the following table provides a comparison of a related linker system, highlighting the benefits of methoxy-activated linkers in reducing side reactions during the final cleavage step.

Resin Type Peptide Sequence Cleavage Conditions Purity of Cleaved Product Reference
OH-BTL Resin (methoxy-activated) H-Trp-OHTFA/TIS/H₂O (95:2.5:2.5)100%[2][4]
Wang Resin H-Trp-OHTFA/TIS/H₂O (95:2.5:2.5)73.6%[2][4]

Experimental Protocols

Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for performing a click reaction on a peptide synthesized on a solid support functionalized with this compound.

Materials:

  • Peptide-resin with a terminal propargyl group (from this compound)

  • Azide-containing molecule (3-5 equivalents relative to resin loading)

  • Copper(II) sulfate (CuSO₄) (0.5-1 equivalent)

  • Sodium ascorbate (2-5 equivalents)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, 1 equivalent)

  • Degassed N,N-Dimethylformamide (DMF) or a mixture of DMF and water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • Resin Swelling: Swell the peptide-resin in degassed DMF for at least 1 hour in a reaction vessel.

  • Reagent Preparation:

    • In a separate vial, dissolve the azide-containing molecule in degassed DMF.

    • Prepare a fresh solution of sodium ascorbate in degassed water or DMF.

    • Prepare a solution of CuSO₄ in degassed water or DMF. If using TBTA, pre-mix it with the CuSO₄ solution.

  • Reaction Setup:

    • Drain the DMF from the swollen resin.

    • Add the solution of the azide-containing molecule to the resin.

    • Add the sodium ascorbate solution to the resin slurry.

    • Finally, add the CuSO₄ solution (or CuSO₄/TBTA mixture) to initiate the reaction.

  • Reaction Conditions:

    • Seal the reaction vessel and gently agitate the mixture at room temperature.

    • Allow the reaction to proceed for 2-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing:

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3x), followed by dichloromethane (B109758) (DCM) (3x), and finally methanol (B129727) (MeOH) (3x) to remove any unreacted reagents and copper salts.

    • Dry the resin under vacuum.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin after the click reaction

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_click On-Resin Click Reaction cluster_cleavage Cleavage and Purification start Start with Resin spps Fmoc-based SPPS Cycles start->spps propargyl Couple this compound spps->propargyl swell Swell Resin in DMF propargyl->swell add_reagents Add Azide, CuSO4, NaAscorbate swell->add_reagents react React for 2-12h add_reagents->react wash Wash Resin react->wash cleave Cleave with TFA Cocktail wash->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by HPLC precipitate->purify signaling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Resin_Alkyne Resin-Peptide-Propargyl Product Resin-Peptide-Triazole-Molecule Resin_Alkyne->Product Azide Azide-Molecule Azide->Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I NaAscorbate Sodium Ascorbate NaAscorbate->Cu_I Reduction Cu_I->Product Catalysis logical_relationship cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Oxidation Cu(I) Oxidation LowYield->Oxidation Aggregation Peptide Aggregation LowYield->Aggregation Byproducts Byproduct Formation SideReactions SPPS Side Reactions Byproducts->SideReactions IncompleteReaction Incomplete Reaction StericHindrance Steric Hindrance IncompleteReaction->StericHindrance Degas Degas Solvents Oxidation->Degas Ligand Use Stabilizing Ligand Oxidation->Ligand CoSolvent Add Co-solvents/Chaotropes Aggregation->CoSolvent StericHindrance->CoSolvent OptimizeSPPS Optimize SPPS Conditions SideReactions->OptimizeSPPS

References

Validation & Comparative

A Comparative Guide to Peptide Derivatization for Mass Spectrometry: Featuring Propargyl-Based Click Chemistry and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and peptidomics, mass spectrometry (MS) stands as a cornerstone for the identification and quantification of peptides. However, the inherent chemical diversity of peptides can lead to variations in ionization efficiency and fragmentation behavior, posing challenges for sensitive and accurate analysis. Chemical derivatization offers a powerful solution by modifying peptide functional groups to enhance their detectability and enable advanced analytical strategies.

This guide provides a comparative analysis of different peptide derivatization strategies for mass spectrometry. While inquiry was made into a specific entity, "Fmoc-N-propargyl-MPBA," a thorough review of the scientific literature and commercial databases indicates that this is not a recognized or available reagent for peptide analysis. Therefore, this guide will focus on the highly relevant and burgeoning field of propargyl-based derivatization for click chemistry, and compare it with other established methods for peptide analysis by mass spectrometry.

Propargyl-Based Derivatization and Click Chemistry

The introduction of a terminal alkyne (a propargyl group) into a peptide serves as a versatile handle for subsequent modification via "click chemistry." This approach involves a two-step process: initial derivatization of the peptide with an alkyne-containing reagent, followed by a highly specific and efficient click reaction to attach a reporter molecule.

The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne-modified peptide and an azide-containing reporter molecule. These reporters can be designed to enhance ionization, enable quantification, or facilitate enrichment.

Experimental Workflow:

Peptide Peptide Sample Derivatization Derivatization with Propargyl-NHS Ester Peptide->Derivatization Alkyne_Peptide Alkyne-Modified Peptide Derivatization->Alkyne_Peptide Click_Reaction CuAAC Click Reaction (Azide-Reporter, Cu(I)) Alkyne_Peptide->Click_Reaction Tagged_Peptide Tagged Peptide Click_Reaction->Tagged_Peptide MS_Analysis LC-MS/MS Analysis Tagged_Peptide->MS_Analysis

Caption: Workflow for propargyl-based peptide derivatization and click chemistry.

Experimental Protocol: Propargyl Derivatization of Peptides

  • Peptide Solubilization: Dissolve the peptide sample in a suitable buffer, such as 50 mM sodium phosphate (B84403) buffer, pH 7.5.

  • Derivatization Reagent Preparation: Prepare a stock solution of a propargyl-containing N-hydroxysuccinimide (NHS) ester (e.g., propargyl-NHS ester) in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Derivatization Reaction: Add the propargyl-NHS ester solution to the peptide solution in a molar excess (typically 10- to 20-fold). Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The NHS ester will react with primary amines (N-terminus and lysine (B10760008) side chains) on the peptides.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.

  • Sample Cleanup: Remove excess reagents and byproducts using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge or size-exclusion chromatography.

  • Click Reaction:

    • Prepare a solution of the alkyne-modified peptide in a suitable buffer.

    • Add the azide-containing reporter molecule.

    • Add a freshly prepared solution of a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA).

    • Incubate the reaction for 1 hour at room temperature.

  • Final Cleanup: Purify the click-modified peptide using SPE or HPLC prior to mass spectrometry analysis.

Comparative Analysis with Alternative Derivatization Strategies

Several other derivatization strategies are widely employed in peptide mass spectrometry, each with its own set of advantages and limitations.

Derivatization StrategyPrinciplePrimary ApplicationAdvantagesDisadvantages
Propargyl-Click Chemistry Two-step labeling with an alkyne handle followed by a specific click reaction with an azide (B81097) reporter.Versatile labeling for quantification, enrichment, and improved ionization.High specificity and efficiency of the click reaction; modular approach allows for a wide range of reporters.Two-step process can be more time-consuming; potential for copper interference in some applications.
Isobaric Tagging (iTRAQ, TMT) Covalent labeling of primary amines with tags that are isobaric in MS1 but generate unique reporter ions in MS/MS.Multiplexed relative quantification of peptides and proteins.Enables simultaneous analysis of multiple samples (up to 18-plex); high precision and accuracy.Can underestimate quantification ratios for co-isolated peptides; cost of reagents can be high.
Charge Derivatization (e.g., Girard's Reagents) Introduction of a pre-formed, permanently charged group to the peptide.Enhancing ionization efficiency of low-abundance or poorly ionizing peptides.Significant improvement in signal intensity for certain peptides; simple one-step reaction.Can alter chromatographic behavior; may suppress the signal of other peptides in complex mixtures.
Succinimidyl Esters (Non-Click) Covalent labeling of primary amines with various functional groups (e.g., biotin, fluorophores).Peptide enrichment, fluorescent detection, and introducing specific functionalities.Wide variety of commercially available reagents; well-established chemistry.Reaction conditions need to be carefully controlled to avoid side reactions; may not be suitable for all peptides.

In-Depth Look at Alternative Methods

Isobaric tags, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), are the gold standard for multiplexed quantitative proteomics. These reagents react with the N-terminus and lysine side chains of peptides. In a typical experiment, peptides from different samples are labeled with different isobaric tags. The labeled samples are then combined and analyzed together by LC-MS/MS. The parent ions of the tagged peptides are indistinguishable in the MS1 scan. However, upon fragmentation in the MS/MS scan, the tags release unique reporter ions, the intensities of which are used to determine the relative abundance of the peptide in each original sample.

Logical Relationship of Isobaric Tagging:

cluster_samples Individual Samples cluster_labeling Labeling Sample1 Sample 1 Peptides Label1 Label with Tag 1 Sample1->Label1 Sample2 Sample 2 Peptides Label2 Label with Tag 2 Sample2->Label2 SampleN Sample N Peptides LabelN Label with Tag N SampleN->LabelN Combine Combine Labeled Samples Label1->Combine Label2->Combine LabelN->Combine LC_MS LC-MS Analysis Combine->LC_MS MS1 MS1: Isobaric Peptides (Same m/z) LC_MS->MS1 MS2 MS2: Fragmentation MS1->MS2 Reporters Unique Reporter Ions MS2->Reporters Quant Relative Quantification Reporters->Quant

Caption: The logical workflow of an isobaric tagging experiment for relative quantification.

Experimental Protocol: Isobaric Tagging (General)

  • Protein Digestion: Digest protein samples to peptides using an enzyme such as trypsin.

  • Peptide Quantification: Quantify the peptide concentration in each sample.

  • Labeling: Label an equal amount of peptides from each sample with the respective isobaric tagging reagent according to the manufacturer's protocol. This typically involves dissolving the reagent in an organic solvent and incubating it with the peptide solution at room temperature.

  • Quenching: Quench the labeling reaction.

  • Combining Samples: Combine the labeled peptide samples into a single mixture.

  • Fractionation (Optional): For complex samples, perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the combined sample by LC-MS/MS using a method that includes a high-energy collision dissociation (HCD) or collision-induced dissociation (CID) scan to generate the reporter ions.

For peptides that ionize poorly, derivatization with a reagent that introduces a fixed positive charge can dramatically enhance their signal in electrospray ionization (ESI) mass spectrometry. Girard's reagents (e.g., Girard's T) are classic examples that react with carbonyl groups, but for peptides, derivatization of amines with quaternary ammonium (B1175870) salt tags is more common. These tags ensure that the peptide is always charged, regardless of its intrinsic basicity.

Signaling Pathway Analogy for Charge Derivatization:

Peptide Lowly Ionizable Peptide Derivatization Derivatization with Quaternary Ammonium Tag Peptide->Derivatization Tagged_Peptide Permanently Charged Peptide Derivatization->Tagged_Peptide ESI Electrospray Ionization Tagged_Peptide->ESI High_Signal High Signal in MS ESI->High_Signal

Caption: Conceptual pathway showing how charge derivatization enhances peptide signal in MS.

Experimental Protocol: Amine Derivatization with a Quaternary Ammonium Salt Tag

  • Peptide Preparation: Ensure the peptide sample is in a buffer that is compatible with the derivatization chemistry (e.g., a slightly basic pH to ensure the primary amines are deprotonated).

  • Reagent Preparation: Prepare a solution of the quaternary ammonium salt-containing NHS ester in a suitable solvent.

  • Reaction: Mix the peptide and the derivatization reagent and incubate at room temperature. The reaction time will depend on the specific reagent used.

  • Cleanup: Remove excess reagent using SPE.

  • MS Analysis: Analyze the derivatized peptide by LC-MS.

Conclusion

The choice of a derivatization strategy for peptide analysis by mass spectrometry depends heavily on the specific research question.

  • Propargyl-based click chemistry offers unparalleled versatility for a wide range of applications, from introducing stable isotope labels for quantification to attaching affinity tags for enrichment. Its modularity is a key advantage for researchers developing novel analytical methods.

  • Isobaric tagging remains the method of choice for high-throughput, multiplexed relative quantification in proteomics studies, providing high precision across multiple samples.

  • Charge derivatization is a valuable tool for targeted studies focusing on low-abundance or poorly ionizing peptides, where maximizing sensitivity is the primary goal.

  • Traditional NHS ester derivatization continues to be a workhorse for a variety of bioconjugation applications.

By understanding the principles, advantages, and limitations of each of these methods, researchers can select the most appropriate tool to unlock new insights from their peptide and protein samples.

A Comparative Guide to the NMR Characterization of Fmoc-N-propargyl-MPBA Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, robust characterization is paramount. The incorporation of specialized linkers and functional groups, such as the Fmoc-N-propargyl-MPBA moiety, offers versatile capabilities for solid-phase peptide synthesis (SPPS) and subsequent "click" chemistry applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these modified peptides against other common analytical techniques. While specific, publicly available NMR data for peptides singularly modified with this compound is scarce, this guide furnishes expected NMR characteristics based on the constituent parts of the modification and offers detailed experimental protocols that can be adapted for this purpose.

NMR Spectroscopy for Characterization

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure and dynamics of molecules in solution. For this compound modified peptides, NMR is invaluable for confirming the successful incorporation of the linker, verifying the integrity of the peptide backbone, and assessing the conformational impact of the modification.

Expected ¹H and ¹³C NMR Spectral Characteristics

The NMR spectrum of an this compound modified peptide will exhibit characteristic signals from the peptide backbone, the amino acid side chains, and the distinct moieties of the linker itself. The following table summarizes the expected chemical shift ranges for the key components of the modification. These values are predictive and can be influenced by the peptide sequence, solvent, temperature, and pH.

Functional GroupMoietyExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Fmoc Group Fluorenyl Methoxy (B1213986) Carbonyl7.2 - 7.8 (aromatic protons)119 - 144 (aromatic carbons)Multiple sharp signals in the aromatic region are characteristic of the fluorenyl group.
4.2 - 4.5 (CH and CH₂)~67 (CH), ~47 (CH₂)Signals corresponding to the methoxy and carbonyl carbons will also be present.
N-propargyl Group Propargyl~4.0 (CH₂)~30-40 (CH₂)The chemical shift is influenced by the adjacent nitrogen.
~2.2 (alkynyl CH)~70-80 (alkynyl carbons)The terminal alkyne proton is a key diagnostic signal.
MPBA Linker Methoxy Phenoxy Benzyl Amine6.8 - 7.5 (aromatic protons)110 - 150 (aromatic carbons)Based on derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin).[1][2][3][4]
~3.9 (methoxy OCH₃)~56 (methoxy OCH₃)The methoxy group provides a distinct singlet.
~4.5 (benzyl CH₂)~50-60 (benzyl CH₂)The chemical shift of the benzylic protons will be influenced by the peptide linkage.

Comparison with Alternative Characterization Techniques

While NMR provides detailed structural information, other techniques are often used in a complementary fashion to provide a complete picture of the modified peptide.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Atomic-level 3D structure, conformation, dynamics, and confirmation of covalent modifications.Non-destructive, provides detailed structural and dynamic information in solution.[5][6]Requires relatively high sample concentration and purity; can be complex to interpret for large peptides.
Mass Spectrometry (MS) Precise molecular weight, confirmation of modification, and peptide sequencing.High sensitivity, suitable for complex mixtures, and can identify post-translational modifications.[7][8][9][10]Provides limited information on 3D structure and conformation.
X-ray Crystallography High-resolution 3D structure in the solid state.Provides atomic-level detail of the peptide's static structure.[11][12][13][14][15]Requires the growth of high-quality crystals, which can be challenging; the crystal structure may not represent the solution conformation.
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil).Requires small amounts of sample and is rapid; useful for assessing conformational changes.[16][17][18][19]Provides low-resolution structural information; does not give atomic-level detail.

Experimental Protocols

Peptide Synthesis with this compound

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is employed for the preparation of peptides incorporating the this compound linker.

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin's amino functionality.

  • This compound Coupling: Activate the carboxylic acid of this compound with a coupling agent (e.g., HBTU/HOBt in the presence of DIPEA) and couple it to the deprotected resin.

  • Peptide Chain Elongation: Perform subsequent cycles of Fmoc deprotection and amino acid coupling to elongate the peptide chain.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide by mass spectrometry.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 0.5-5 mM. The choice of solvent will depend on the peptide's solubility. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and obtain an overview of the proton signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is crucial for amino acid identification.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), which provides information for determining the 3D structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of carbon signals.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is useful for connecting different spin systems and confirming the structure of the linker.

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Characterization cluster_alternatives Alternative/Complementary Analysis synthesis Fmoc-SPPS with This compound cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry (Verification) purification->ms nmr_sample NMR Sample Preparation purification->nmr_sample xray X-ray Crystallography purification->xray cd Circular Dichroism purification->cd nmr_acq NMR Data Acquisition (1D & 2D) nmr_sample->nmr_acq nmr_analysis NMR Data Analysis & Structure Determination nmr_acq->nmr_analysis

Caption: Experimental workflow for the synthesis and characterization of this compound modified peptides.

Signaling Pathways and Logical Relationships

The characterization of a modified peptide is a logical process that moves from initial confirmation of the product to detailed structural elucidation.

logical_flow start Synthesized & Purified This compound Modified Peptide mass_spec Mass Spectrometry start->mass_spec nmr_1d 1D NMR start->nmr_1d structure_elucidation Structure Elucidation & Confirmation mass_spec->structure_elucidation Confirms Mass nmr_2d 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) nmr_1d->nmr_2d Confirms Purity & Suggests Modification nmr_2d->structure_elucidation Provides Detailed Structural Information

Caption: Logical flow for the characterization of modified peptides.

References

A Comparative Guide to the HPLC Purification and Analysis of Fmoc-N-propargyl-MPBA Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide chemistry, the efficient purification and analysis of synthetically modified peptides are paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) based purification and analysis of peptides labeled with Fmoc-N-propargyl-MPBA against other common labeling alternatives. The information presented herein is supported by established experimental protocols and comparative data to facilitate informed decisions in your research endeavors.

This compound is a specialized linker utilized in Fmoc-based solid-phase peptide synthesis (SPPS). It introduces a propargyl group, which is a terminal alkyne, onto the peptide. This alkyne moiety serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of the peptide to a wide array of molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.[1]

Comparative Performance in Reversed-Phase HPLC

The introduction of a labeling group, such as this compound, can influence the retention behavior of a peptide during reversed-phase HPLC (RP-HPLC). This is primarily due to alterations in the overall hydrophobicity of the peptide. The following table provides a comparative summary of the expected HPLC performance of a model peptide labeled with this compound versus other common labeling moieties.

Table 1: Comparative HPLC Performance of Labeled Peptides

Labeling MoietyTypical Change in Retention Time (Δt_R)¹Expected Peak ShapePotential for AggregationPurity Assessment Considerations
This compound Moderate increaseSharpLowBaseline separation from unlabeled peptide is typically achievable.
Biotin (B1667282) Significant increaseGenerally sharp, can broaden with longer linkersLow to moderateThe significant hydrophobicity of biotin aids in separation.
Fluorescein (FITC) Variable, can increase or decreaseOften broader due to isomeric forms and hydrophobicityModerateMultiple peaks or broad peaks may indicate isomers.
PEGylation (e.g., PEG5) Significant increase, dependent on PEG lengthCan be broad due to polymer dispersityLowBroad peaks may complicate purity assessment.[2]

¹Relative to the unlabeled peptide. The actual change in retention time is sequence-dependent.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and analysis of labeled peptides. The following protocols provide a comprehensive workflow for a model peptide.

Protocol 1: Solid-Phase Synthesis of an Alkyne-Labeled Peptide

This protocol outlines the manual synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Leu-Lys) with a C-terminal alkyne modification using this compound on a rink amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU, HOBt, or HATU

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Dry Dichloromethane (DCM)

  • Anhydrous Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the activated mixture to the resin. Agitate for 2 hours.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • This compound Coupling: For the final coupling step, use this compound instead of an Fmoc-amino acid.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether and dry under vacuum.

Protocol 2: RP-HPLC Purification of the Alkyne-Labeled Peptide

Materials:

  • Crude alkyne-labeled peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase, preparative or semi-preparative scale.

    • Flow Rate: Dependent on column dimensions (e.g., 4 mL/min for a 10 mm ID column).

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 40 minutes is a typical starting point. This should be optimized based on the retention time of the target peptide.

  • Fraction Collection: Collect fractions corresponding to the major peak eluting from the column.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient.

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: Comparative Analysis with an Alternative Labeling Method (Biotinylation)

For comparison, a biotinylated version of the same model peptide can be synthesized by coupling a biotin derivative (e.g., Biotin-PEG4-NHS ester) to the lysine (B10760008) side chain on-resin after orthogonal deprotection.

Procedure:

  • During SPPS, use Fmoc-Lys(Dde)-OH for the lysine residue.

  • After completing the peptide chain, selectively deprotect the Dde group using 2% hydrazine (B178648) in DMF.

  • Couple the Biotin-PEG4-NHS ester to the deprotected lysine side chain.

  • Cleave, deprotect, and purify the biotinylated peptide using the same procedures as for the alkyne-labeled peptide.

  • Analyze both the alkyne-labeled and biotinylated peptides by analytical RP-HPLC to compare their retention times and purity profiles.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying chemical principles.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Precipitation cluster_Purification Purification and Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling1 Elongation Repeat Deprotection and Coupling Cycles Coupling1->Elongation Linker_Coupling Couple this compound Elongation->Linker_Coupling Final_Deprotection Final Fmoc Deprotection Linker_Coupling->Final_Deprotection Cleavage Cleavage from Resin (95% TFA) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Crude_Peptide Crude Alkyne-Peptide Precipitation->Crude_Peptide HPLC_Purification RP-HPLC Purification Crude_Peptide->HPLC_Purification Purity_Analysis Analytical HPLC HPLC_Purification->Purity_Analysis MS_Analysis Mass Spectrometry Purity_Analysis->MS_Analysis Pure_Peptide Purified Labeled Peptide MS_Analysis->Pure_Peptide

Caption: Workflow for the synthesis and purification of an alkyne-labeled peptide.

cluster_Labeling Peptide Labeling Strategies cluster_HPLC RP-HPLC Analysis Unlabeled Unlabeled Peptide Alkyne This compound (Alkyne Label) Unlabeled->Alkyne SPPS Biotin Biotin Label Unlabeled->Biotin On-resin/Solution Phase Fluorophore Fluorescent Dye Unlabeled->Fluorophore On-resin/Solution Phase Injection Sample Injection Alkyne->Injection Increased Hydrophobicity -> Longer Retention Time Biotin->Injection Significantly Increased Hydrophobicity -> Much Longer Retention Time Fluorophore->Injection Variable Hydrophobicity -> Variable Retention Time Separation C18 Column Separation (Hydrophobicity) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram

Caption: Impact of different labels on RP-HPLC retention time.

Conclusion

The use of this compound provides a reliable method for introducing an alkyne handle into a peptide, facilitating subsequent bioorthogonal conjugation via click chemistry. From an HPLC purification and analysis perspective, this modification introduces a moderate increase in hydrophobicity, which generally aids in the separation of the labeled peptide from its unlabeled precursor and other synthesis-related impurities.

When compared to other labeling strategies, the choice of labeling agent will have a predictable impact on the chromatographic behavior of the peptide. Highly hydrophobic labels like biotin will cause a significant increase in retention time, while the effect of fluorescent dyes can be more variable. Understanding these principles allows for the rational design of purification strategies for modified peptides, ensuring the high purity required for downstream applications in research and drug development.

References

A Comparative Guide to Confirming Successful Coupling of Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the successful coupling of specialized linkers like Fmoc-N-propargyl-MPBA is a critical step. This bifunctional linker, featuring an Fmoc-protected amine for peptide elongation, a propargyl group for click chemistry, and a maleimide (B117702) for thiol conjugation, requires rigorous analytical confirmation to ensure the integrity of the final product. This guide provides a comparative overview of the most effective analytical techniques for validating the successful coupling of this compound.

This compound is a propargyl-substituted MPBA linker that can be elongated using standard Fmoc-based solid-phase chemistry and linked to supports through conventional coupling procedures.[1][2] As a click chemistry reagent, it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide (B81097) groups.[1][2]

Primary Confirmation Techniques

The confirmation of a successful coupling reaction, typically an amide bond formation, involves monitoring the disappearance of starting materials and the appearance of the desired product.[3][4] Several analytical techniques can be employed, each offering distinct advantages in terms of the information provided, sensitivity, and throughput.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful, non-invasive technique for detailed structural elucidation of the coupled product.[5][6][7] Both ¹H and ¹³C NMR are instrumental in confirming the presence of key functional groups and the overall integrity of the molecule.[5]

  • ¹H NMR: Provides information on the electronic environment of protons. Key indicators of successful coupling would be the appearance of new signals corresponding to the newly formed amide bond and shifts in the signals of protons adjacent to the reaction site. For this compound, one would look for the characteristic signals of the Fmoc group, the propargyl group (alkyne proton and methylene (B1212753) protons), the maleimide protons, and the aromatic and aliphatic protons of the MPBA linker.[8][9][10] The disappearance of the signal from the amine proton of the coupling partner would also indicate a successful reaction.

  • ¹³C NMR: Offers insight into the carbon skeleton of the molecule. The appearance of a new carbonyl signal in the amide region (typically 160-180 ppm) is a strong indicator of amide bond formation. Shifts in the signals of carbons adjacent to the newly formed bond also provide confirmatory evidence.

2. Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the product, thereby confirming its identity.[11] It is often coupled with a separation technique like liquid chromatography (LC-MS).[11]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the product, allowing for the determination of its elemental composition. This is a definitive method for confirming that the desired product has been formed.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule of interest and analyzing the masses of the fragments. This can provide structural information and help to pinpoint the location of the newly formed bond.[12]

3. High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of the reaction mixture and the final product.[13][14] By comparing the chromatograms of the starting materials and the reaction mixture, one can monitor the progress of the reaction.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for peptide and related molecules.[11][15] A successful coupling reaction will show the appearance of a new peak with a different retention time from the starting materials. The purity of the product can be determined by the area percentage of the main peak.[5]

4. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups.[16] For amide bond formation, the key spectral changes to monitor are:

  • Disappearance of the N-H stretching vibrations of the starting amine.

  • Appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. [16]

  • Disappearance of the broad O-H stretching band if a carboxylic acid was a starting material.[16]

Comparison of Confirmation Techniques

TechniqueInformation ProvidedSensitivityThroughputCostKey AdvantagesKey Disadvantages
NMR Detailed molecular structure, connectivityModerateLowHighProvides unambiguous structural confirmation.[6]Requires relatively pure sample, longer acquisition times.[7]
MS Molecular weight, elemental compositionVery HighHighHighHighly sensitive, provides definitive mass confirmation.[17][18]Does not provide detailed structural information on its own.
HPLC Purity, reaction progressHighHighModerateExcellent for assessing purity and monitoring reaction kinetics.[14]Does not provide structural information.
FT-IR Presence of functional groupsModerateVery HighLowFast, simple, and provides direct evidence of bond formation.[16]Provides limited structural detail, can be difficult to interpret complex spectra.
Kaiser Test Presence of free primary aminesHighVery HighVery LowA rapid, qualitative colorimetric test for monitoring coupling on solid support.[19][20]Not reliable for secondary amines, can give false positives.[19]

Experimental Protocols

General Workflow for Coupling and Confirmation:

G cluster_synthesis Synthesis cluster_confirmation Confirmation Starting Materials Starting Materials Coupling Reaction Coupling Reaction Starting Materials->Coupling Reaction Coupling Reagents Work-up/Purification Work-up/Purification Coupling Reaction->Work-up/Purification Crude Product Crude Product Work-up/Purification->Crude Product Analytical Techniques Analytical Techniques Crude Product->Analytical Techniques NMR, MS, HPLC, FT-IR Data Analysis Data Analysis Analytical Techniques->Data Analysis Confirmed Product Confirmed Product Data Analysis->Confirmed Product

General workflow for synthesis and confirmation.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the dried product.[5] Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Use a spectrometer of 400 MHz or higher.[5] Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Use a spectrometer of 100 MHz or higher.[5] Acquire a standard proton-decoupled carbon spectrum.

  • Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values for the successfully coupled product.

Protocol 2: LC-MS

  • Sample Preparation: Prepare a stock solution of the dried product in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.[5]

  • HPLC Method: Use a C18 reversed-phase column. Employ a gradient elution, for example, from 5% to 95% acetonitrile in water (both containing 0.1% formic acid for better ionization) over 20-30 minutes.[11]

  • MS Method: Use an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis: Identify the peak corresponding to the product in the HPLC chromatogram. Extract the mass spectrum for this peak and determine the molecular weight. Compare this with the calculated molecular weight of the desired product.

Protocol 3: Kaiser Test (for solid-phase synthesis)

The Kaiser test is used to detect the presence of free primary amines on the solid support.[19] A negative result (yellow beads) indicates a complete coupling reaction.

  • Take a small sample of the resin beads (a few milligrams).[19]

  • Add a few drops each of the three Kaiser test reagents (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol (B47542) in ethanol).[20]

  • Heat the sample at 100-110°C for 3-5 minutes.[20]

  • Observe the color of the beads. Blue beads indicate the presence of free primary amines (incomplete coupling), while yellow or colorless beads indicate a complete reaction.[19][20]

Signaling Pathways and Logical Relationships

The decision-making process for confirming a successful coupling can be visualized as follows:

G Start Start Perform Coupling Reaction Perform Coupling Reaction Start->Perform Coupling Reaction Monitor with TLC/HPLC Monitor with TLC/HPLC Perform Coupling Reaction->Monitor with TLC/HPLC Reaction Complete? Reaction Complete? Monitor with TLC/HPLC->Reaction Complete? Reaction Complete?->Perform Coupling Reaction No Isolate Crude Product Isolate Crude Product Reaction Complete?->Isolate Crude Product Yes Characterize by MS Characterize by MS Isolate Crude Product->Characterize by MS Correct Mass? Correct Mass? Characterize by MS->Correct Mass? Characterize by NMR Characterize by NMR Correct Mass?->Characterize by NMR Yes Troubleshoot Reaction Troubleshoot Reaction Correct Mass?->Troubleshoot Reaction No Correct Structure? Correct Structure? Characterize by NMR->Correct Structure? Successful Coupling Successful Coupling Correct Structure?->Successful Coupling Yes Correct Structure?->Troubleshoot Reaction No

Decision workflow for coupling confirmation.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful coupling of this compound, ensuring the quality and reliability of their subsequent experiments in drug discovery and development.

References

A Comparative Guide to Peptide Cyclization: Validating Fmoc-N-propargyl-MPBA and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic peptides have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and specificity compared to their linear counterparts. The method of cyclization plays a crucial role in determining the final properties and therapeutic potential of these molecules. This guide provides an objective comparison of peptide cyclization validated via Fmoc-N-propargyl-MPBA and click chemistry against other common cyclization strategies, supported by experimental data and detailed protocols.

Performance Comparison of Peptide Cyclization Methods

The choice of cyclization strategy significantly impacts the yield, purity, and overall success of synthesizing cyclic peptides. Below is a summary of quantitative data comparing key performance indicators for different methods.

Cyclization MethodLinkage TypeTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Click Chemistry (CuAAC) Triazole70-95[1]>90High efficiency, high yield, bioorthogonal, stable linkage.[1]Requires copper catalyst which can be cytotoxic if not removed.
Lactam Bridge Amide50-80[2]>90Mimics natural peptide bond, well-established protocols.[3]Can be sequence-dependent, potential for side reactions.
Disulfide Bridge Disulfide60-90>85Mimics natural disulfide bonds, relatively simple oxidation.[3]Susceptible to reduction in vivo, potential for scrambled isomers.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the compared peptide cyclization methods.

Click_Chemistry_Cyclization cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification Linear_Peptide Linear Peptide Synthesis on Resin (with Azide and Alkyne residues) Click_Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Linear_Peptide->Click_Reaction 1. On-resin reaction Cleavage TFA-mediated Cleavage from Resin and Side-Chain Deprotection Click_Reaction->Cleavage 2. Cleavage Purification RP-HPLC Purification Cleavage->Purification 3. Purification

Click Chemistry (CuAAC) Workflow

Lactam_Bridge_Cyclization cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Selective Deprotection cluster_Cyclization On-Resin Cyclization cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification Linear_Peptide_Lactam Linear Peptide Synthesis on Resin (with orthogonal protecting groups on side chains of acidic and basic residues) Selective_Deprotection Selective Removal of Side-Chain Protecting Groups Linear_Peptide_Lactam->Selective_Deprotection 1. Deprotection Lactamization On-Resin Lactam Bridge Formation Selective_Deprotection->Lactamization 2. Cyclization Cleavage_Lactam TFA-mediated Cleavage from Resin and Global Deprotection Lactamization->Cleavage_Lactam 3. Cleavage Purification_Lactam RP-HPLC Purification Cleavage_Lactam->Purification_Lactam 4. Purification

Lactam Bridge Formation Workflow

Disulfide_Bridge_Cyclization cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Oxidation On-Resin Oxidation cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification Linear_Peptide_Disulfide Linear Peptide Synthesis on Resin (with Cysteine residues) Oxidation On-Resin Oxidation of Cysteine Thiols Linear_Peptide_Disulfide->Oxidation 1. Oxidation Cleavage_Disulfide TFA-mediated Cleavage from Resin and Side-Chain Deprotection Oxidation->Cleavage_Disulfide 2. Cleavage Purification_Disulfide RP-HPLC Purification Cleavage_Disulfide->Purification_Disulfide 3. Purification

Disulfide Bridge Formation Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and available laboratory equipment.

Protocol 1: On-Resin Head-to-Tail Peptide Cyclization via Click Chemistry

This protocol describes the on-resin cyclization of a linear peptide containing an N-terminal alkyne (introduced via a linker like this compound) and a C-terminal azide.

Materials:

  • Peptide-resin with N-terminal alkyne and C-terminal azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for 30 minutes.

  • Cyclization Reaction:

    • To the swollen resin, add a solution of CuI (1.5 equivalents) and DIPEA (2 equivalents) in DMF.

    • Agitate the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After completion of the reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and the copper catalyst.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Lactam Bridge Formation

This protocol details the formation of a lactam bridge between the side chains of an acidic (e.g., Aspartic acid) and a basic (e.g., Lysine) amino acid.

Materials:

  • Peptide-resin with orthogonally protected acidic and basic residues (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Phenylsilane (B129415)

  • DCM

  • DMF

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar coupling reagent

  • DIPEA

  • TFA, TIS, Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Selective Deprotection:

    • To the swollen resin, add a solution of Pd(PPh3)4 (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.

    • Agitate the mixture under an inert atmosphere (e.g., nitrogen) for 30 minutes. Repeat this step.

    • Wash the resin with DCM (3x) and DMF (3x) to remove the deprotection reagents and catalyst.

  • On-Resin Cyclization:

    • Swell the deprotected resin in DMF.

    • Add a solution of BOP (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Agitate the reaction at room temperature for 4-6 hours, monitoring for completion by LC-MS analysis of a cleaved sample.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection: Follow the procedure outlined in Protocol 1, step 4.

  • Precipitation and Purification: Follow the procedure outlined in Protocol 1, step 5.

Protocol 3: On-Resin Disulfide Bridge Formation

This protocol describes the formation of a disulfide bridge between two cysteine residues within a peptide sequence.

Materials:

  • Peptide-resin containing two cysteine residues (with acid-labile side-chain protecting groups like Trityl (Trt)).

  • Iodine (I2)

  • DMF

  • 0.1 M Sodium thiosulfate (B1220275) solution in DMF

  • DCM

  • TFA, TIS, Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • If the cysteine residues are protected with groups that are not removed during the final cleavage (e.g., Acm), they need to be selectively deprotected first. For Trt-protected cysteines, the protection is typically removed during the final TFA cleavage, and oxidation is performed in solution. For on-resin oxidation, a milder deprotection method specific to the protecting group should be used.

  • On-Resin Oxidation:

    • To the resin with free thiol groups, add a solution of iodine (10 equivalents) in DMF dropwise until a persistent yellow color is observed.

    • Agitate the resin for 1-2 hours at room temperature.

    • Quench the excess iodine by washing the resin with a 0.1 M solution of sodium thiosulfate in DMF until the resin is colorless.[4]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection: Follow the procedure outlined in Protocol 1, step 4.

  • Precipitation and Purification: Follow the procedure outlined in Protocol 1, step 5.

References

A Comparative Guide to Alkyne Linkers in Solid-Phase Peptide Synthesis: Spotlight on Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of alkyne functionalities into peptides via Solid-Phase Peptide Synthesis (SPPS) is a gateway to a myriad of advanced applications, including peptide cyclization, labeling, and conjugation. This guide provides an objective comparison of Fmoc-N-propargyl-MPBA with other commonly employed alkyne linkers, supported by available experimental data and detailed methodologies to inform the selection of the most suitable tool for your synthetic goals.

The introduction of a terminal alkyne into a peptide sequence serves as a versatile chemical handle for post-synthetic modifications, most notably through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". The choice of the alkyne-bearing linker can significantly influence the overall efficiency of the synthesis, the conditions required for subsequent modifications, and the purity of the final product. This guide focuses on the characteristics and performance of this compound in comparison to other prevalent alkyne-containing building blocks used in Fmoc-based SPPS.

Performance Comparison of Alkyne Linkers in SPPS

Direct head-to-head quantitative comparisons of different alkyne linkers for the synthesis of a single peptide sequence are not extensively documented in peer-reviewed literature. However, by compiling data from various studies, we can construct a comparative overview of their performance in key applications such as on-resin cyclization. The following tables summarize the available data, focusing on cyclization efficiency and the resulting biological activity of the cyclic peptides.

Table 1: Comparison of On-Resin Cyclization Strategies

Cyclization StrategyPeptide SequenceCyclization ConditionsPurity/YieldReference
Triazole (CuAAC) Azido-Lys-[Triazole]-Propargyl-Gly containing M2pep(RY)On-resin CuAACNot specified[1]
Amide Bond Asp-[Amide]-Lys containing M2pep(RY)On-resin lactamization with HOBt, PyBOP, DIPEANot specified[1]
Thiol-ene cGRGDdvK(alloc)DRK(Az)Photoinitiated thiol-ene reaction in solutionGood (no oligomers observed)[2]

Table 2: Impact of Cyclization Chemistry on Peptide Binding Affinity

Peptide AnalogCyclization LinkerApparent Dissociation Constant (KD)Reference
Disulfide-cyclized M2pep(RY)Disulfide bond36.3 µM[1]
Triazole-cyclized M2pep(RY)Triazole (from alkyne-azide cycloaddition) Weaker binding than disulfide[1]
Amide-cyclized M2pep(RY)Amide bondWeaker binding than disulfide[1]
DFBP-cyclized M2pep(RY)Decafluorobiphenyl2.03 µM[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis. Below are representative protocols for the incorporation of an alkyne linker and subsequent on-resin cyclization via CuAAC.

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the standard steps for elongating a peptide chain on a solid support using Fmoc chemistry.

  • Resin Swelling: The appropriate resin is swelled in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF. The activated amino acid solution is then added to the resin and allowed to react to form the new peptide bond.

  • Washing: The resin is washed again with DMF to remove excess reagents and by-products.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Cyclization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the on-resin cyclization of a linear peptide containing both an azide (B81097) and an alkyne functionality.

  • Resin Preparation: The linear peptide-resin is swelled in dichloromethane (B109758) (DCM) for 10 minutes.

  • Solvent Preparation: Nitrogen is bubbled through dimethyl sulfoxide (B87167) (DMSO) for at least 10 minutes to deoxygenate.

  • Catalyst Solution: Copper(I) bromide (CuBr, 1 equivalent based on resin loading) is completely dissolved in the deoxygenated DMSO.

  • Reaction Setup: The DCM is removed from the resin, and the CuBr/DMSO solution is added.

  • Initiation: 1 equivalent of a 0.1 M aqueous ascorbic acid solution is added to the resin slurry.

  • Base Addition: 10 equivalents of 2,6-lutidine and 10 equivalents of diisopropylethylamine (DIPEA) are added.

  • Inert Atmosphere: The reaction vessel is purged with nitrogen for 5 minutes and then sealed.

  • Reaction: The mixture is gently shaken at room temperature for 16-18 hours.

  • Washing: The resin is filtered and washed sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM.

  • Drying: The resin is dried under vacuum before proceeding to cleavage.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and modification of peptides using alkyne linkers.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-SPPS Modification Resin Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing_1->AA_Coupling Washing_2 Washing (DMF) AA_Coupling->Washing_2 Elongation_Cycle Repeat for each Amino Acid Washing_2->Elongation_Cycle Elongation_Cycle->Fmoc_Deprotection Linear_Peptide Linear Peptide on Resin Elongation_Cycle->Linear_Peptide On_Resin_Cyclization On-Resin Cyclization (e.g., CuAAC) Linear_Peptide->On_Resin_Cyclization Cleavage Cleavage from Resin (e.g., TFA cocktail) On_Resin_Cyclization->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Cyclic Peptide Purification->Final_Product

Caption: General workflow for SPPS and subsequent on-resin cyclization.

CuAAC_Mechanism Peptide_Alkyne Resin-Bound Peptide with Alkyne Triazole_Formation 1,2,3-Triazole Ring Formation Peptide_Alkyne->Triazole_Formation Peptide_Azide Resin-Bound Peptide with Azide Peptide_Azide->Triazole_Formation Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Formation Cyclic_Peptide Cyclic Peptide on Resin Triazole_Formation->Cyclic_Peptide

Caption: Mechanism of on-resin CuAAC for peptide cyclization.

Conclusion

The selection of an appropriate alkyne linker is a critical parameter in the successful synthesis of modified and cyclic peptides. While this compound offers a reliable method for introducing an alkyne functionality compatible with standard Fmoc-SPPS, the ultimate choice of linker should be guided by the specific requirements of the target peptide and the intended downstream application. Factors such as the desired position of the alkyne, the steric hindrance around the reactive site, and the overall synthetic strategy will all play a role in determining the optimal building block. The data presented in this guide, compiled from various studies, suggests that while triazole formation via CuAAC is a robust cyclization method, the nature of the resulting linker can influence the biological activity of the final peptide. Therefore, careful consideration and, where possible, empirical testing are recommended to achieve the desired outcome in peptide design and development.

References

A Researcher's Guide to Peptide Bioconjugation: Fmoc-Propargylglycine Enabled Click Chemistry vs. Traditional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and biological research, the precise and stable conjugation of peptides to other molecules—such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG)—is paramount. The choice of linker chemistry dictates the efficiency, site-specificity, and stability of the final bioconjugate. This guide provides an objective comparison between the use of Fmoc-L-propargylglycine for alkyne-azide "click chemistry" and other prevalent bioconjugation strategies, supported by experimental data and detailed protocols.

Fmoc-L-propargylglycine is a versatile building block used in Solid-Phase Peptide Synthesis (SPPS).[1][2] It allows for the site-specific incorporation of a terminal alkyne group into a peptide sequence.[1] This alkyne handle serves as a bioorthogonal reactive partner for azide-containing molecules, enabling highly efficient and specific conjugation via click chemistry.[1][3] The two main forms of this reaction are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][]

This guide focuses on comparing the alkyne-azide cycloaddition approach with the widely-used maleimide-thiol conjugation method.

Comparative Analysis of Leading Bioconjugation Chemistries

The ideal bioconjugation chemistry is highly selective, proceeds with fast kinetics under biocompatible conditions (neutral pH, aqueous solution, room temperature), and forms a highly stable covalent bond.[6]

  • Alkyne-Azide Click Chemistry (SPAAC & CuAAC): This method involves the reaction between an alkyne (introduced via Fmoc-propargylglycine) and an azide (B81097) to form a stable triazole ring.[4]

    • SPAAC is a copper-free method that uses a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) to react with an azide.[4][][7] Its key advantage is its bioorthogonality; the reactive groups do not interact with native biological functionalities, making it ideal for use in living systems.[][7]

    • CuAAC is the original "click" reaction, which is extremely efficient but requires a copper(I) catalyst.[8][9] While highly effective for in vitro conjugations, the cytotoxicity of copper limits its application in live cells.[4][10] The resulting triazole linkage is exceptionally stable against hydrolysis, oxidation, and enzymatic degradation.[3][4]

  • Maleimide-Thiol Chemistry: This is a popular method that relies on the Michael addition reaction between a maleimide (B117702) group and the thiol side chain of a cysteine residue.[11] Cysteine residues can be engineered into specific sites of a peptide sequence, allowing for controlled conjugation. The reaction is rapid at neutral pH.[11] However, the resulting thiosuccinimide linkage can be unstable, particularly in plasma, where it is susceptible to a retro-Michael reaction and exchange with other thiols like albumin or glutathione.[12][13][14] This can lead to premature cleavage and off-target effects of the conjugated payload.[13]

Quantitative Data Summary

The following tables summarize key performance metrics for SPAAC and maleimide-thiol conjugation based on published experimental data.

Table 1: Comparison of Reaction Efficiency and Conditions

Feature Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Thiol-Maleimide Conjugation
Reactive Groups Alkyne (e.g., from Propargylglycine) + Azide-DBCO Thiol (from Cysteine) + Maleimide
Typical pH 7.0 - 8.5 6.5 - 7.5[12]
Catalyst Required No[4][7] No
Typical Reaction Time 1 - 18 hours[7][15] 1 - 2 hours[12]
Typical Yield High to Very High (>80-95%)[15] High (>90%)[12]

| Stoichiometry Control | Controllable, produces defined conjugates[15] | Can result in diverse reaction products[15] |

Table 2: Comparison of Linkage Stability

Linkage Type Formed Bond Stability Characteristics Key Considerations
Triazole (from SPAAC/CuAAC) 1,2,3-Triazole Very High. [7] Resistant to hydrolysis, oxidation, and enzymatic degradation.[3][4] Considered a permanent, irreversible linkage ideal for most applications.

| Thiosuccinimide (from Maleimide) | Thioether | Moderate. Prone to retro-Michael addition and thiol exchange in plasma, leading to deconjugation.[12][13][16] | Stability can be improved by hydrolysis of the succinimide (B58015) ring, but this is often slow.[14][16] Newer maleimide designs aim to accelerate this stabilizing hydrolysis.[13] |

Visualizing the Workflows

The following diagrams illustrate the general experimental workflow for peptide bioconjugation and compare the reaction chemistries.

G General Peptide Bioconjugation Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation cluster_analysis Analysis spps Solid-Phase Peptide Synthesis (Incorporate Linker Handle) cleavage Cleavage from Resin & Deprotection spps->cleavage purify1 HPLC Purification cleavage->purify1 conjugate Conjugation Reaction (e.g., SPAAC or Maleimide) purify1->conjugate purify2 Purification of Conjugate (e.g., SEC) conjugate->purify2 analysis Characterization (e.g., Mass Spec, HPLC) purify2->analysis

Caption: General workflow for creating peptide bioconjugates.

G Comparison of Bioconjugation Reactions cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_maleimide Thiol-Maleimide Conjugation pep_alkyne Peptide-Alkyne conj_triazole Stable Triazole Linkage pep_alkyne->conj_triazole No Catalyst Bioorthogonal mol_azide Molecule-Azide (e.g., DBCO-Dye) mol_azide->conj_triazole conj_thioether Thiosuccinimide Linkage pep_thiol Peptide-Cysteine (Thiol) pep_thiol->conj_thioether Michael Addition pH 6.5-7.5 mol_mal Molecule-Maleimide mol_mal->conj_thioether

Caption: Reaction schemes for SPAAC vs. Thiol-Maleimide chemistry.

Experimental Protocols

The following are generalized protocols representative of common laboratory procedures. Researchers should optimize conditions for their specific peptide and molecule.

Protocol 1: Incorporation of Fmoc-L-propargylglycine during SPPS

This protocol describes the manual incorporation of an alkyne handle into a peptide sequence using standard Fmoc chemistry.

  • Materials:

    • Fmoc-Rink Amide resin

    • Fmoc-L-propargylglycine

    • Other required Fmoc-protected amino acids

    • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

    • Solvents: DMF, DCM (Dichloromethane)

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the terminal amine.

    • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Amino Acid Coupling:

      • In a separate vessel, pre-activate Fmoc-L-propargylglycine (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

      • Monitor reaction completion with a ninhydrin (B49086) test.[7]

    • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

    • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.[7] Lyophilize pure fractions.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation

This protocol describes the conjugation of an alkyne-containing peptide with an azide-functionalized molecule (e.g., a DBCO-dye).

  • Materials:

    • Lyophilized alkyne-peptide

    • Azide-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore)

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[7]

    • Organic co-solvent (if needed for solubility): DMSO or DMF

  • Procedure:

    • Dissolve Reactants:

      • Dissolve the alkyne-peptide in the reaction buffer to a final concentration of 1-10 mM.

      • Dissolve the DBCO-reagent in a minimal amount of DMSO and then dilute it into the reaction buffer. Use a slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent.[7]

    • Reaction: Mix the peptide and DBCO-reagent solutions.

    • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on reactant concentration and the specific cyclooctyne used.[7][17]

    • Monitoring: Monitor the reaction progress using RP-HPLC or LC-MS.

    • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or RP-HPLC to remove excess reagents.

Protocol 3: Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating a cysteine-containing peptide with a maleimide-functionalized molecule.

  • Materials:

    • Lyophilized cysteine-containing peptide

    • Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

    • Conjugation Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5.[12]

    • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteine thiol is reduced.

    • (Optional) Quenching Reagent: Free cysteine or N-acetyl cysteine.

  • Procedure:

    • Peptide Preparation: Dissolve the peptide in degassed conjugation buffer. If the peptide may have formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[12]

    • Conjugation Reaction: Add the maleimide stock solution to the peptide solution to achieve a final molar ratio of 5:1 to 20:1 (maleimide:peptide).[12]

    • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

    • Quenching (Optional): Add a 10-fold molar excess of free cysteine to quench any unreacted maleimide groups.

    • Purification: Remove excess reagents by size-exclusion chromatography or dialysis.

    • Characterization: Confirm conjugation and purity via Mass Spectrometry and HPLC.

Conclusion

The choice between alkyne-azide click chemistry and maleimide-thiol coupling depends heavily on the final application of the peptide bioconjugate.

Fmoc-propargylglycine enabled click chemistry (especially SPAAC) is the superior choice for applications requiring high stability, precise control over stoichiometry, and biocompatibility for in vivo or live-cell studies.[7][15] The bioorthogonal nature of the reaction prevents side reactions, and the resulting triazole bond is exceptionally robust.[3][4]

Maleimide-thiol chemistry remains a viable and rapid method for in vitro applications where long-term stability in a reducing environment is not a critical concern.[11] However, for therapeutics like antibody-drug conjugates (ADCs), the potential instability of the thiosuccinimide linkage is a significant drawback that can compromise efficacy and safety.[13][14]

For researchers and drug developers, the initial investment in synthesizing a peptide with an incorporated propargylglycine (B1618536) handle often pays dividends in the form of a more stable, well-defined, and reliable final bioconjugate.

References

The Versatility Advantage: Fmoc-N-propargyl-MPBA Outshines Traditional Linkers in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical determinant of the success and scope of the research. While traditional linkers such as Wang and Rink amide resins have long been staples for the routine synthesis of linear peptides, the emergence of functionalized linkers has opened new avenues for creating complex and modified peptides. Among these, Fmoc-N-propargyl-MPBA stands out, offering a significant advantage in its chemical versatility that enables post-synthesis modifications through "click" chemistry. This guide provides a comprehensive comparison of this compound with traditional linkers, supported by experimental considerations and protocols for researchers, scientists, and drug development professionals.

Core Comparison: Functionality Beyond a Simple Anchor

The primary distinction between this compound and traditional linkers lies in its inherent functionality. Traditional linkers are designed primarily for anchoring the growing peptide chain to the solid support and releasing it under specific cleavage conditions. This compound, a propargyl-substituted 4-hydroxy-3-methoxybenzaldehyde (MPBA) linker, performs this essential function while also incorporating a reactive propargyl group.[1] This alkyne moiety is stable throughout the standard Fmoc-based peptide synthesis but is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction, after the peptide has been synthesized.[1]

This key feature allows for the straightforward introduction of a wide array of functionalities to the peptide, such as fluorophores, imaging agents, cell-penetrating peptides, or polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics.

Performance Characteristics: A Comparative Overview

While direct, side-by-side quantitative data on the cleavage efficiency and stability of this compound versus traditional linkers is not extensively published, we can infer its performance based on its chemical structure and the well-established principles of Fmoc-SPPS.

FeatureThis compoundWang ResinRink Amide Resin
Primary Application Synthesis of peptides with a C-terminal handle for post-synthetic modificationSynthesis of C-terminal carboxylic acid peptidesSynthesis of C-terminal amide peptides
Cleavage Condition Mildly acidic (e.g., TFA)Mildly acidic (e.g., TFA)Mildly acidic (e.g., TFA)
Key Advantage Introduces a propargyl group for "click" chemistryWell-established for routine synthesis of peptide acidsWell-established for routine synthesis of peptide amides
Versatility High; enables a wide range of post-synthetic modificationsModerate; primarily for peptide acidsModerate; primarily for peptide amides
Compatibility Fully compatible with standard Fmoc-SPPS chemistryFully compatible with standard Fmoc-SPPS chemistryFully compatible with standard Fmoc-SPPS chemistry

Experimental Protocols

Detailed methodologies are crucial for the successful application of any linker in SPPS. Below are generalized protocols for the use of this compound and a subsequent click reaction.

Protocol 1: Coupling of this compound to Aminomethyl Resin

This protocol describes the initial step of attaching the linker to a solid support.

Materials:

  • Aminomethyl polystyrene resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for at least 1 hour in a reaction vessel.

  • Activation of Linker: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) and HOBt or Oxyma Pure (2-3 equivalents) in DMF.

  • Add DIC (2-3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated linker solution to the resin.

  • Add DIPEA (4-6 equivalents) to the reaction mixture and agitate at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • The resin is now ready for the first Fmoc deprotection and subsequent coupling of the first amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) on this compound Resin

This protocol outlines the standard steps for peptide elongation.

Materials:

  • This compound-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or N-methylmorpholine)

  • 20% Piperidine (B6355638) in DMF

  • DMF, DCM

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for another 15 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) in DMF. Add a coupling agent and a base to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Wash the resin with DMF (3-5 times).

  • Repeat steps 1-5 for each amino acid in the sequence.

Protocol 3: Post-Synthesis On-Resin Click Reaction

This protocol describes the modification of the peptide via CuAAC while it is still attached to the resin.

Materials:

  • Peptidyl-resin with the N-propargyl-MPBA linker

  • Azide-containing molecule of interest (e.g., Azido-PEG, fluorescent azide)

  • Copper(I) source (e.g., CuI or CuSO4/Sodium Ascorbate)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or a mixture of DMF/water)

Procedure:

  • Swell the peptidyl-resin in the chosen solvent.

  • Add the azide-containing molecule (1.5-5 equivalents).

  • Add the copper(I) source and the base.

  • Agitate the reaction mixture at room temperature for 2-12 hours.

  • Wash the resin thoroughly with DMF, water, and DCM.

  • The modified peptide can now be cleaved from the resin.

Visualizing the Workflow

The following diagrams illustrate the key processes involved when using this compound.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin Linker_Coupling Linker_Coupling Resin->Linker_Coupling Couple This compound Fmoc_Deprotection_1 Fmoc_Deprotection_1 Linker_Coupling->Fmoc_Deprotection_1 Deprotect Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling Couple AA1 Fmoc_Deprotection_2 Fmoc_Deprotection_2 Amino_Acid_Coupling->Fmoc_Deprotection_2 Deprotect Repeat_Cycle Repeat_Cycle Fmoc_Deprotection_2->Repeat_Cycle Couple AA(n) Final_Peptide_on_Resin Final_Peptide_on_Resin Repeat_Cycle->Final_Peptide_on_Resin

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Click_Chemistry_Workflow cluster_Click On-Resin Click Reaction (CuAAC) Peptide_on_Resin Peptide-Propargyl on Resin Click_Reaction Cu(I) catalyst, Base Peptide_on_Resin->Click_Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Click_Reaction Modified_Peptide_on_Resin Modified_Peptide_on_Resin Click_Reaction->Modified_Peptide_on_Resin Forms Triazole Linkage Cleavage Cleavage Modified_Peptide_on_Resin->Cleavage TFA Cleavage Final_Modified_Peptide Final_Modified_Peptide Cleavage->Final_Modified_Peptide Purification

Caption: Post-synthesis modification via on-resin click chemistry.

Conclusion

This compound represents a significant advancement over traditional linkers for researchers aiming to produce complex, functionalized peptides. Its key advantage is not in altering the fundamental efficiency of solid-phase peptide synthesis but in expanding its possibilities. The ability to seamlessly integrate a reactive handle for click chemistry allows for the creation of sophisticated molecular constructs with applications spanning from basic research to drug discovery. While traditional linkers will remain the workhorses for the synthesis of simple, unmodified peptides, the strategic choice of this compound provides a powerful tool for innovation in peptide science.

References

Performance Evaluation of Fmoc-N-propargyl-MPBA in Different Resin Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solid support is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of modified peptides. The Fmoc-N-propargyl-MPBA linker is a valuable tool for introducing a C-terminal propargyl group, enabling subsequent modifications via click chemistry.[1][2] This guide provides a comparative evaluation of the performance of this compound when utilized with various common resin types. The information presented herein is a synthesis of established principles of SPPS and the known characteristics of the linker and resins, intended to guide researchers in selecting the optimal solid support for their specific application.

Executive Summary

The performance of the this compound linker is intrinsically linked to the properties of the solid support to which it is attached. While direct comparative studies for this specific linker are not extensively documented, performance can be extrapolated from the known behaviors of different resin matrices. Polystyrene-based resins like Wang and Rink Amide are cost-effective and widely used, while 2-Chlorotrityl chloride (2-CTC) resin offers the advantage of very mild cleavage conditions. PEGylated resins such as ChemMatrix provide a more polar environment, which can be beneficial for the synthesis of long or hydrophobic peptides by minimizing aggregation.

Data Presentation: Comparative Performance Metrics

The following tables summarize the expected performance characteristics of this compound on different resin types based on their general use in Fmoc-SPPS. It is important to note that actual results can vary depending on the peptide sequence, coupling conditions, and scale of the synthesis.

Table 1: Expected Loading Efficiency of this compound on Various Resins

Resin TypeMatrix CompositionTypical Loading Capacity (mmol/g)Key Considerations for Loading
Wang Resin Polystyrene-divinylbenzene0.3 - 1.0Standard esterification protocols are effective. Pre-loaded resins are common to avoid potential side reactions during initial loading.[3]
Rink Amide Resin Polystyrene-divinylbenzene0.3 - 1.0Loading is achieved via a standard amide bond formation, which is generally efficient.
2-Chlorotrityl Chloride (2-CTC) Resin Polystyrene-divinylbenzene0.3 - 1.6+Highly reactive chloride groups allow for high loading under mild conditions, minimizing racemization.
ChemMatrix®/PEG Resins Polystyrene-polyethylene glycol copolymer0.15 - 0.5Lower loading is often used to prevent aggregation of growing peptide chains, which is advantageous for long or difficult sequences.[3]

Table 2: Expected Cleavage Efficiency and Peptide Purity

Resin TypeTypical Cleavage CocktailExpected Cleavage YieldExpected Crude Peptide Purity (%)Primary Application with this compound
Wang Resin 95% TFA / 2.5% H₂O / 2.5% TISModerate to High50 - 90Synthesis of C-terminal propargylated peptide acids.
Rink Amide Resin 95% TFA / 2.5% H₂O / 2.5% TISModerate to High52 - 90+Not the primary choice as it yields a C-terminal amide, which would require modification of the linker's purpose.
2-Chlorotrityl Chloride (2-CTC) Resin 1-5% TFA in DCMHighGenerally highIdeal for producing fully protected C-terminal propargylated peptide acids under mild conditions.
ChemMatrix®/PEG Resins 95% TFA / 2.5% H₂O / 2.5% TIS (for Wang-type linker)HighGenerally highSynthesis of long or hydrophobic C-terminal propargylated peptides to minimize aggregation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and resin characteristics.

Protocol 1: Loading of this compound onto Hydroxymethyl-Functionalized Resins (e.g., Wang Resin)
  • Resin Swelling: Swell the hydroxymethyl resin (1 g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.

  • Activation of Linker: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), 1-hydroxybenzotriazole (B26582) (HOBt) (3 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3 eq.) in DMF.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.) and agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF (3x), dichloromethane (B109758) (DCM) (3x), and methanol (B129727) (3x).

  • Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.

  • Loading Determination: Determine the loading capacity by spectrophotometric quantification of the fulvene-piperidine adduct upon Fmoc deprotection of a small, weighed amount of resin.

Protocol 2: Standard Fmoc-SPPS Cycle
  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7x) to remove residual piperidine.

  • Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (3-5 eq.) with a suitable coupling agent (e.g., HBTU/HOBt/DIPEA or HATU/HOAt/DIPEA) in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1-4 for each amino acid in the sequence.

Protocol 3: Peptide Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh.

    • For Wang and ChemMatrix/PEG Resins: A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • For 2-CTC Resin (Mild Cleavage): A solution of 1-5% TFA in DCM can be used to obtain the protected peptide.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and incubate at room temperature with occasional agitation for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental_Workflow start Start: Select Resin Type (Wang, 2-CTC, ChemMatrix) swell Resin Swelling (DMF) start->swell load Linker Loading: This compound swell->load fmoc_deprotect1 Fmoc Deprotection (20% Piperidine/DMF) load->fmoc_deprotect1 spps Iterative SPPS Cycles (Coupling & Deprotection) fmoc_deprotect1->spps final_deprotect Final Fmoc Deprotection spps->final_deprotect cleavage Peptide Cleavage & Side-Chain Deprotection final_deprotect->cleavage precipitate Precipitation (Cold Ether) cleavage->precipitate purify Purification (RP-HPLC) precipitate->purify end End: Pure Propargylated Peptide purify->end

Caption: General workflow for the synthesis of a C-terminal propargylated peptide.

Caption: Decision tree for selecting the appropriate resin for your synthesis.

Conclusion

The selection of an appropriate resin is a critical step in the synthesis of C-terminally propargylated peptides using the this compound linker. For standard syntheses where strong acid cleavage is acceptable, Wang resin provides a reliable and cost-effective option. For syntheses requiring mild cleavage conditions to preserve acid-labile protecting groups or for the preparation of protected peptide fragments, 2-Chlorotrityl chloride resin is the superior choice. In cases of long, difficult, or hydrophobic sequences, the enhanced swelling properties and reduced peptide aggregation on ChemMatrix® or other PEG-based resins can significantly improve the yield and purity of the final product. Researchers should carefully consider the specific requirements of their target peptide to make an informed resin selection.

References

A Comparative Analysis of Cleavage Efficiency for Alkyne-Containing Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cleavable linker is a critical determinant of success in the design of sophisticated bioconjugates, including antibody-drug conjugates (ADCs). Alkyne-containing linkers, amenable to bioorthogonal click chemistry, offer a versatile platform for the attachment of payloads. The efficacy of these linkers is intrinsically tied to their cleavage characteristics, which dictate the release of the payload at the desired site of action. This guide provides a comparative overview of the cleavage efficiency of various classes of alkyne-containing linkers, supported by available experimental data, to facilitate informed selection for specific research and therapeutic applications.

Overview of Cleavable Alkyne-Containing Linkers

Cleavable alkyne-containing linkers can be broadly categorized based on their cleavage mechanism: chemically labile, enzyme-cleavable, and photocleavable. Each class offers distinct advantages and is suited for different biological environments and experimental designs.

G Classification of Cleavable Alkyne-Containing Linkers cluster_0 Cleavage Mechanism cluster_1 Linker Examples cluster_2 Linker Examples cluster_3 Linker Examples Chemically Labile Chemically Labile Diol Diol Chemically Labile->Diol Diazobenzene Diazobenzene Chemically Labile->Diazobenzene Disulfide Disulfide Chemically Labile->Disulfide Hydrazone Hydrazone Chemically Labile->Hydrazone Dde Dde Chemically Labile->Dde DADPS DADPS Chemically Labile->DADPS Azobenzene Azobenzene Chemically Labile->Azobenzene Enzyme-Cleavable Enzyme-Cleavable Peptide-based (e.g., Val-Cit) Peptide-based (e.g., Val-Cit) Enzyme-Cleavable->Peptide-based (e.g., Val-Cit) β-Glucuronide β-Glucuronide Enzyme-Cleavable->β-Glucuronide Photocleavable Photocleavable o-Nitrobenzyl o-Nitrobenzyl Photocleavable->o-Nitrobenzyl Coumarin-based Coumarin-based Photocleavable->Coumarin-based

Caption: Classification of cleavable alkyne-containing linkers based on their mode of cleavage.

Comparative Data on Cleavage Efficiency

The following tables summarize the available quantitative and qualitative data on the cleavage efficiency of various alkyne-containing linkers. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Chemically Labile Linkers
Linker TypeCleavage Reagent/ConditionCleavage Efficiency/KineticsReference(s)
Diol 1 mM - 10 mM Sodium Periodate (NaIO₄)~82% cleavage with 1 mM NaIO₄.[1]
Diazobenzene 200 mM Sodium Dithionite (Na₂S₂O₄)~73% cleavage.[1]
Dialkoxydiphenylsilane (DADPS) 10% Formic AcidHighly efficient cleavage in 30 minutes.[2][3][2][3][4]
Azobenzene (AZO) Sodium Dithionite (Na₂S₂O₄)Efficient cleavage under mild reducing conditions.[5] Hypoxia-activated cleavage in tumor microenvironments.[6][4][5][6]
Disulfide Dithiothreitol (DTT) or Glutathione (GSH)Cleavage is generally efficient in the reducing intracellular environment.[7]
Hydrazone Acidic pH (e.g., pH 4.5-5.5)Stable at physiological pH (~7.4) with rapid cleavage at acidic pH.[][9]
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) 2% Hydrazine in DMFEfficient cleavage under mild conditions.[10][11]
Enzyme-Cleavable Linkers
Linker TypeEnzymeCleavage Efficiency/KineticsReference(s)
Peptide-based (e.g., Val-Cit) Cathepsin BEfficiently cleaved by lysosomal proteases.[4][12][13]
β-Glucuronide β-GlucuronidaseHighly specific and efficient cleavage by the target enzyme.
Photocleavable Linkers
Linker TypeWavelengthCleavage Efficiency/KineticsReference(s)
o-Nitrobenzyl ~365 nm UV lightCleavage efficiency is dependent on the specific linker structure and irradiation conditions.[2][14]
Coumarin-based 400-450 nm blue lightGood quantum efficiency, enabling rapid cleavage.[15]

Experimental Protocols

A generalized experimental workflow for evaluating the cleavage efficiency of an alkyne-containing linker is presented below. This protocol can be adapted for specific linker types and analytical methods.

G General Workflow for Evaluating Linker Cleavage Efficiency cluster_0 Preparation cluster_1 Cleavage Reaction cluster_2 Analysis A Synthesize/Obtain Alkyne-Linker-Payload Conjugate C Incubate Conjugate with Cleavage Reagent A->C B Prepare Cleavage Reagent/Enzyme B->C D Quench Reaction at Various Time Points C->D E Analyze Samples by HPLC, LC-MS, or Fluorescence Assay D->E F Quantify Intact Conjugate and Cleaved Payload E->F G Calculate Cleavage Efficiency/Kinetics F->G

Caption: A generalized workflow for the determination of linker cleavage efficiency.

Generalized Protocol for Cleavage Efficiency Assay

1. Materials and Reagents:

  • Alkyne-linker-payload conjugate

  • Cleavage reagent (e.g., sodium periodate, sodium dithionite, acid, reducing agent) or enzyme (e.g., Cathepsin B)

  • Appropriate buffer system (e.g., phosphate-buffered saline for chemical cleavage, specific assay buffer for enzymatic cleavage)

  • Quenching solution (if applicable)

  • Analytical instrumentation (e.g., HPLC, LC-MS, fluorescence plate reader)

2. Procedure:

  • Preparation of Conjugate Solution: Prepare a stock solution of the alkyne-linker-payload conjugate in a suitable solvent and dilute to the desired final concentration in the appropriate reaction buffer.

  • Preparation of Cleavage Reagent/Enzyme: Prepare a stock solution of the cleavage reagent or enzyme at a concentration that will yield the desired final concentration in the reaction mixture. For enzymatic assays, pre-activate the enzyme if required.

  • Initiation of Cleavage Reaction: In a temperature-controlled environment (e.g., 37°C for enzymatic assays), initiate the cleavage reaction by adding the cleavage reagent or enzyme to the conjugate solution.

  • Time-Course Sampling: At predetermined time points, withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding a quenching solution or by a method appropriate for the specific cleavage chemistry (e.g., rapid pH change, addition of an enzyme inhibitor).

  • Sample Analysis: Analyze the samples using a suitable analytical technique to separate and quantify the intact conjugate and the released payload.

    • HPLC/LC-MS: Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area of the cleaved payload over time.

    • Fluorescence Assay: If using a fluorogenic substrate, monitor the increase in fluorescence intensity over time.

3. Data Analysis:

  • Calculate the percentage of cleavage at each time point by comparing the amount of released payload to the initial amount of the conjugate.

  • Plot the percentage of cleavage versus time to determine the cleavage kinetics.

  • For enzymatic reactions, Michaelis-Menten kinetics (K_m and V_max) can be determined by measuring the initial reaction rates at various substrate concentrations.[12]

Conclusion

The choice of a cleavable alkyne-containing linker is a multifaceted decision that depends on the specific application, the desired release mechanism, and the biological context. Chemically labile linkers offer a range of cleavage triggers, from changes in pH and redox potential to specific chemical reagents. Enzyme-cleavable linkers provide high specificity for target tissues or cellular compartments where the corresponding enzyme is overexpressed. Photocleavable linkers allow for precise spatiotemporal control over payload release. The data and protocols presented in this guide are intended to provide a foundational understanding of the comparative cleavage efficiencies of these linkers, thereby aiding in the rational design of next-generation bioconjugates and targeted therapeutics. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative assessment.

References

Safety Operating Guide

Proper Disposal Procedures for Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fundamental principle is to treat Fmoc-N-propargyl-MPBA and any materials contaminated with it as hazardous chemical waste.[1] At no point should this chemical or its solutions be disposed of down the drain or in regular trash.[2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, a thorough risk assessment should be conducted. The compound is known to be a propargyl-substituted MPBA linker.[4] While specific toxicity data is limited, compounds with similar functional groups may be harmful if inhaled, swallowed, or absorbed through the skin.[5] All handling and disposal operations should be performed in a well-ventilated area or a certified chemical fume hood.[1][2]

Appropriate Personal Protective Equipment (PPE) must be worn at all times.[1]

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection A laboratory coat that is fully fastened.Protects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities under normal use in a fume hood. A dust mask may be used if generating dust.To prevent inhalation of dust particles.

Disposal of Solid this compound (Unused/Expired)

Solid waste includes the pure compound, expired batches, or residue from weighing. This waste must be disposed of as hazardous chemical waste.[1]

Step-by-Step Procedure:

  • Containerization: Carefully transfer the solid waste into a designated, sealable, and chemically compatible hazardous waste container.[1][2] Use the original container if it is in good condition.[1]

  • Labeling: Securely affix a hazardous waste label to the container. The label must be filled out completely and accurately (see Table 2 for details).

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, away from drains, and segregated from incompatible chemicals.[1][2]

  • Final Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]

Disposal of Liquid Waste

Liquid waste includes solutions containing this compound, reaction mixtures, and solvent rinses from contaminated glassware. This is particularly relevant for waste generated during Fmoc deprotection, which typically uses piperidine (B6355638) in DMF.[6][7]

Step-by-Step Procedure:

  • Collection: Collect all liquid waste in a designated, sealable, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: Label the liquid waste container as "Hazardous Waste" and list all chemical constituents, including solvents and reagents (e.g., "Waste this compound in DMF" or "Piperidine/DMF waste from Fmoc deprotection").[1]

  • Storage: Store the container in a designated hazardous waste storage area, ensuring the lid is securely closed when not in use.[1]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Disposal of Contaminated Materials

Any items that come into direct contact with this compound are considered contaminated solid waste. This includes gloves, weighing paper, pipette tips, absorbent pads used for spills, and empty product containers.[1][2]

Procedure for Contaminated Materials:

  • Solid Items (gloves, paper, etc.): Place these items in the same designated hazardous waste container as the solid chemical waste.[2]

  • Empty Containers: The original product container should be disposed of as unused product by placing it in the solid chemical waste stream.[2] Do not rinse the container into the sanitary sewer. The first solvent rinse of any contaminated glassware must also be collected as hazardous liquid waste.[8]

Waste Container and Labeling Requirements

Accurate and clear labeling is critical for safety and regulatory compliance.

Label ComponentRequirement
Primary Identifier "Hazardous Waste"
Chemical Name Full, unabbreviated chemical name: "this compound"
Constituents For liquid waste, list all components and approximate percentages.
Accumulation Date The date when waste was first added to the container.
Hazard Information Primary hazards (e.g., "Chemical Waste for Incineration," "Irritant").

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • PPE: Don appropriate PPE before attempting cleanup.

  • Containment (Small Spills): For small spills within a fume hood, use a chemical absorbent pad or material to absorb the substance.[3]

  • Cleanup: Carefully collect all contaminated absorbent materials and any remaining solid. Place everything into a sealed bag or container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.[2]

  • Disposal: Label the sealed container with all contents and dispose of it as hazardous waste.

  • Large Spills: For large spills or any spill outside of a fume hood, evacuate the area and immediately contact your institution's EHS office for emergency response.[3]

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Unused Solid Unused Solid Solid_Waste_Container Solid Hazardous Waste Container Unused Solid->Solid_Waste_Container Liquid Waste Liquid Waste Liquid_Waste_Container Liquid Hazardous Waste Container Liquid Waste->Liquid_Waste_Container Contaminated Materials Contaminated Materials Contaminated Materials->Solid_Waste_Container Labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date Solid_Waste_Container->Labeling Liquid_Waste_Container->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage EHS_Pickup Arrange Pickup via Institutional EHS Storage->EHS_Pickup Final_Disposal Licensed Hazardous Waste Facility EHS_Pickup->Final_Disposal

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling Fmoc-N-propargyl-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling Fmoc-N-propargyl-MPBA. The primary routes of exposure are inhalation, skin contact, and eye contact.[2] The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes.Protects eyes from splashes and airborne particles.
Skin and Body Protection Chemical-resistant lab coat or gown. Nitrile or neoprene gloves (double-gloving is recommended). Closed-toe shoes.Prevents skin contact with the chemical.[2] Check glove manufacturer's resistance guide for specific breakthrough times.
Respiratory Protection All manipulations of solid this compound should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]Minimizes inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial to ensure a safe laboratory environment.

1. Preparation:

  • Thoroughly review the safety information for similar aromatic amine compounds.[2]

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.[2]

  • Assemble all necessary equipment and reagents.

2. Handling:

  • All manipulations of solid this compound, including weighing, must be performed within a certified chemical fume hood to prevent inhalation of dust.[2]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]

  • Keep all containers with the compound tightly sealed when not in use.[2]

  • Avoid contact with skin, eyes, and clothing.

3. In Case of a Spill:

  • Evacuate the immediate area.[2]

  • If safe to do so, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

  • Do not allow the material to enter drains or waterways.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[2]

  • Waste Storage: Store waste in sealed, compatible containers in a designated and well-ventilated waste accumulation area.[2]

  • Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visual Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Disposal cluster_spill Spill Response prep_review Review Safety Info prep_ppe Inspect & Don PPE prep_review->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution spill_evacuate Evacuate Area handle_weigh->spill_evacuate Spill handle_seal Seal Containers handle_solution->handle_seal handle_solution->spill_evacuate Spill disp_collect Collect Waste handle_seal->disp_collect disp_label Label Waste disp_collect->disp_label disp_store Store Waste disp_label->disp_store disp_ehs Contact EHS disp_store->disp_ehs spill_absorb Absorb Spill spill_evacuate->spill_absorb spill_collect Collect & Seal spill_absorb->spill_collect spill_collect->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.